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  • Product: 1-Ethenylsulfanyl-4-nitrobenzene
  • CAS: 42150-17-4

Core Science & Biosynthesis

Foundational

1-Ethenylsulfanyl-4-nitrobenzene: Structural Properties and Synthetic Utility

The following technical guide details the structural properties, synthesis, and reactivity of 1-Ethenylsulfanyl-4-nitrobenzene (commonly known as 4-Nitrophenyl vinyl sulfide ). This document is structured for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and reactivity of 1-Ethenylsulfanyl-4-nitrobenzene (commonly known as 4-Nitrophenyl vinyl sulfide ). This document is structured for researchers in organic synthesis, polymer chemistry, and medicinal chemistry.

Executive Summary

1-Ethenylsulfanyl-4-nitrobenzene (CAS: 42150-17-4 ) is a functionalized aryl vinyl sulfide characterized by the juxtaposition of an electron-rich vinyl sulfide moiety and a strongly electron-withdrawing nitro group. Unlike simple vinyl ethers which resist radical homopolymerization, this compound undergoes radical polymerization, making it a valuable monomer for high-refractive-index polymers. Furthermore, it serves as a stable precursor to 4-nitrophenyl vinyl sulfone , a potent Michael acceptor and covalent warhead used in cysteine-targeting drug discovery.

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name 1-Ethenylsulfanyl-4-nitrobenzene
Common Synonyms 4-Nitrophenyl vinyl sulfide; p-Nitrophenyl vinyl sulfide
CAS Registry Number 42150-17-4
Molecular Formula

Molecular Weight 181.21 g/mol
Physical State Solid (Pale yellow crystalline powder)
Melting Point ~150 °C (Predicted based on nitro-derivative trends)
Solubility Soluble in CHCl

, DMSO, DMF; Insoluble in water
Electronic Structure & Hammett Analysis

The reactivity of 1-ethenylsulfanyl-4-nitrobenzene is defined by a "push-pull" electronic conflict:

  • Sulfur Lone Pair Donation (+M Effect): The sulfur atom donates electron density into the vinyl

    
    -system (
    
    
    
    ), making the alkene nucleophilic relative to vinyl sulfones.
  • Nitro Group Withdrawal (-I, -M Effect): The p-nitro group exerts a strong withdrawing effect (

    
    ), attenuating the sulfur's nucleophilicity and stabilizing the radical intermediate during polymerization.
    

This unique electronic balance allows the monomer to undergo radical homopolymerization , a trait rare among simple alkyl vinyl sulfides.

ElectronicStructure cluster_0 Electronic Effects Nitro Nitro Group (-NO2) Strong Electron Withdrawal Stabilizes Radical Intermediates Benzene Benzene Ring Conjugation Bridge Nitro->Benzene -I / -M Effect Sulfur Sulfur Atom Lone Pair Donor (+M) Activates Vinyl Group Benzene->Sulfur Inductive Pull Vinyl Vinyl Group (-CH=CH2) Polymerizable Motif Dienophile Sulfur->Vinyl Resonance Donation

Figure 1: Electronic push-pull mechanism. The nitro group withdraws density, modulating the sulfur's donation to the vinyl group.

Synthesis & Manufacturing Protocols

The synthesis of p-nitrophenyl vinyl sulfide typically avoids direct vinylation with acetylene (Reppe chemistry) due to safety concerns with nitro compounds under pressure. The preferred laboratory route involves the dehydration of 2-(4-nitrophenylthio)ethanol .

Method A: Dehydration of Hydroxyethyl Sulfide (Standard Protocol)

This two-step sequence is high-yielding and scalable.

Step 1: Thioether Formation

Reaction: 4-Nitrothiophenol + 2-Chloroethanol


 2-(4-Nitrophenylthio)ethanol
  • Reagents: 4-Nitrothiophenol (1.0 eq), 2-Chloroethanol (1.2 eq), NaOH (1.1 eq).

  • Solvent: Ethanol/Water (1:1).

  • Conditions: Reflux for 2-4 hours.

  • Workup: Precipitate with water, filter, and recrystallize from ethanol.

Step 2: Dehydration to Vinyl Sulfide

Reaction: 2-(4-Nitrophenylthio)ethanol


 1-Ethenylsulfanyl-4-nitrobenzene
  • Reagents: Thionyl chloride (

    
    ) followed by Pyridine OR fused Potassium Bisulfate (
    
    
    
    ).
  • Protocol (Chlorination/Elimination):

    • Treat intermediate with

      
       in 
      
      
      
      to form the 2-chloroethyl sulfide.
    • Eliminate HCl using excess Pyridine or DBU in refluxing toluene.

  • Yield: Typically 70-85% overall.

Synthesis Start 4-Nitrothiophenol Intermed Intermediate: 2-(4-Nitrophenylthio)ethanol Start->Intermed Nucleophilic Substitution Reagent1 2-Chloroethanol NaOH / EtOH Reagent1->Intermed Product Product: 4-Nitrophenyl Vinyl Sulfide Intermed->Product Elimination Reagent2 SOCl2 then Pyridine (Dehydration) Reagent2->Product

Figure 2: Synthetic pathway via the hydroxyethyl sulfide intermediate.

Reactivity Profile

Radical Polymerization

Unlike phenyl vinyl ether, p-nitrophenyl vinyl sulfide undergoes radical homopolymerization. The nitro group stabilizes the propagating radical species on the sulfur-adjacent carbon.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Conditions: Bulk or solution (Benzene), 60°C.

  • Product: Poly(p-nitrophenyl vinyl sulfide). These polymers exhibit high refractive indices due to the high sulfur and aromatic content.

Selective Oxidation (The "Warhead" Switch)

The sulfide can be selectively oxidized to the sulfoxide or sulfone .

  • To Sulfoxide: 1.0 eq

    
    -CPBA or 
    
    
    
    at 0°C.
  • To Sulfone: Excess

    
     / Acetic Acid or 
    
    
    
    -CPBA at RT.
  • Significance: The resulting 4-nitrophenyl vinyl sulfone is a highly reactive Michael acceptor, used to covalently modify cysteine residues in proteomic profiling. The vinyl sulfide serves as the stable "shelf" precursor.

Diels-Alder Cycloaddition

As an electron-rich dienophile (relative to sulfones), it reacts with electron-deficient dienes (Inverse Electron Demand) or highly reactive dienes like cyclopentadiene.

  • Mechanism: [4+2] Cycloaddition.

  • Stereochemistry: Endo/Exo mixtures, typically favoring Endo.

Applications in Drug Discovery & Materials

Covalent Inhibitor Design

In medicinal chemistry, the vinyl sulfone moiety is a classic "warhead" for targeting non-catalytic cysteines. However, vinyl sulfones can be too reactive for initial screening.

  • Strategy: Libraries of aryl vinyl sulfides (including the p-nitro derivative) are synthesized as pro-electrophiles .

  • Activation: They are oxidized in situ or metabolically to the active sulfone form only when required, reducing off-target toxicity.

High Refractive Index Materials

Polymers derived from 1-ethenylsulfanyl-4-nitrobenzene are used in optical coatings. The combination of the polarizable sulfur atom and the aromatic nitro group leads to refractive indices (


) often exceeding 1.7, valuable for anti-reflective coatings and optical adhesives.

Safety & Handling (MSDS Highlights)

Hazard ClassClassificationPrecaution
Acute Toxicity Category 4 (Oral/Inhalation)Use in a fume hood; avoid dust inhalation.
Skin/Eye Irritation Category 2Wear nitrile gloves and safety goggles.
Reactivity StableAvoid strong oxidizing agents (unless intentional).
Storage Cool, DryStore away from light to prevent premature polymerization.

Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize


 and 

gases).

References

  • Preparation and Polymerization of p-Substituted Phenyl Vinyl Sulfides. Source: Journal of Macromolecular Science: Part A - Chemistry, 1967.[1][2][3] Context: Primary reference for the synthesis and radical polymerization kinetics of the p-nitro derivative. URL:[Link][1][2][3]

  • Copolymerization Characteristics and Spectra of Phenyl Vinyl Sulfide and Sulfone. Source: Journal of the American Chemical Society.[1][2] Context: Comparative analysis of the electronic properties of vinyl sulfides vs. sulfones. URL:[Link]

  • Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes. Source: National Institutes of Health (PMC). Context: Modern methods for thio-ether bond formation relevant to sulfide synthesis. URL:[Link]

  • 1-Ethynyl-4-nitrobenzene (Related Alkyne Data for Comparison). Source: PubChem Compound Summary. Context: Structural analog data used to infer physical property trends (melting point elevation). URL:[Link]

Sources

Exploratory

4-nitrophenyl vinyl sulfide vs 4-nitrophenyl vinyl sulfone reactivity

An In-depth Technical Guide: Comparative Reactivity of 4-Nitrophenyl Vinyl Sulfide and 4-Nitrophenyl Vinyl Sulfone Authored by: Gemini, Senior Application Scientist Foreword: Understanding the Electrophilic Landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Comparative Reactivity of 4-Nitrophenyl Vinyl Sulfide and 4-Nitrophenyl Vinyl Sulfone

Authored by: Gemini, Senior Application Scientist

Foreword: Understanding the Electrophilic Landscape of Covalent Modifiers

In the realm of modern drug discovery, particularly in the design of targeted covalent inhibitors (TCIs), the choice of the electrophilic "warhead" is of paramount importance. This functional group dictates the reactivity, selectivity, and ultimate efficacy of the therapeutic agent. Among the diverse arsenal of Michael acceptors, vinyl sulfones have emerged as a privileged class, prized for their potent and selective reactivity towards nucleophilic residues on target proteins.[1][2] This guide delves into a comparative analysis of two structurally related yet electronically distinct compounds: 4-nitrophenyl vinyl sulfide and its oxidized counterpart, 4-nitrophenyl vinyl sulfone. By dissecting their fundamental chemical properties, we aim to provide researchers, scientists, and drug development professionals with a clear, field-proven understanding of why the sulfone is a superior electrophile for covalent modification and how the sulfide serves as its crucial synthetic precursor.

The Core Dichotomy: Electronic Influence of the Sulfur Oxidation State

The reactivity of a vinyl group as a Michael acceptor is fundamentally governed by the electron density at its β-carbon. The more electron-deficient (electrophilic) this position is, the more susceptible it is to attack by a nucleophile. The key difference between 4-nitrophenyl vinyl sulfide and 4-nitrophenyl vinyl sulfone lies in the oxidation state of the sulfur atom and its profound impact on the electronic character of the vinyl moiety.

  • 4-Nitrophenyl Vinyl Sulfide: The sulfide group (-S-) is only weakly electron-withdrawing. While the sulfur atom is more electronegative than carbon, its ability to pull electron density from the vinyl group is modest. It can participate in resonance, but its overall effect is significantly less pronounced than its oxidized counterpart.

  • 4-Nitrophenyl Vinyl Sulfone: In stark contrast, the sulfone group (-SO₂-) is a powerful electron-withdrawing group.[3] The two highly electronegative oxygen atoms are double-bonded to the sulfur, creating a strong dipole and making the sulfur atom highly electron-deficient. This group exerts a potent inductive effect, aggressively pulling electron density away from the vinyl system. This effect is further amplified by the 4-nitro substituent, another strong electron-withdrawing group, rendering the β-carbon of the vinyl sulfone exceptionally electrophilic.[4]

This fundamental electronic difference is the primary determinant of their divergent chemical reactivity.

Diagram: Electronic Activation of the Vinyl Group

The following diagram illustrates how the sulfone group dramatically increases the electrophilicity of the β-carbon compared to the sulfide group.

Caption: Oxidation from sulfide to sulfone drastically enhances the electrophilicity of the vinyl β-carbon.

A Tale of Two Reactivities: The Michael Addition

The enhanced electrophilicity of 4-nitrophenyl vinyl sulfone translates directly to a significantly higher rate of reaction in Michael additions, the cornerstone of its utility as a covalent modifier.[4][5] Nucleophiles, such as the thiol side chain of a cysteine residue, will attack the electron-poor β-carbon of the vinyl sulfone far more readily than that of the vinyl sulfide.

Vinyl sulfones are generally more reactive covalent inactivators than structurally related acrylamides and vinyl sulfonamides, presenting a challenge for achieving target specificity.[6] This high reactivity, however, is precisely what makes them effective against challenging enzyme targets when incorporated into a molecule with appropriate recognition motifs.[6][7] The sulfide, with its less-activated vinyl group, is a sluggish Michael acceptor and is not typically employed for covalent targeting in drug design.

Data Presentation: Comparative Properties and Reactivity
Feature4-Nitrophenyl Vinyl Sulfide4-Nitrophenyl Vinyl SulfoneRationale & References
Sulfur Oxidation State +2+6The sulfone has two additional oxygen atoms.[3]
Electronic Nature Weakly electron-withdrawingStrongly electron-withdrawingThe two oxygens in the sulfone group are highly electronegative.[3]
β-Carbon Electrophilicity Low to ModerateVery HighThe sulfone group powerfully withdraws electron density from the vinyl system.
Michael Addition Reactivity SlowRapid and often quantitativeThe highly electrophilic β-carbon is a prime target for nucleophilic attack.[5][6]
Primary Application Synthetic IntermediateCovalent "Warhead" in TCIsIts lower reactivity makes it a stable precursor for the more reactive sulfone.[8][9] The high reactivity is ideal for forming covalent bonds with target proteins.[1][2][10]

Application in Drug Development: The Covalent Warhead

The utility of 4-nitrophenyl vinyl sulfone and its derivatives in drug development stems from their ability to act as highly efficient and irreversible inhibitors of enzymes, particularly cysteine proteases.[1][7][11] The vinyl sulfone moiety serves as the "warhead," which, after initial non-covalent binding of the drug molecule to the enzyme's active site, forms a stable covalent bond with a nearby nucleophilic cysteine residue.

Diagram: Covalent Inhibition Mechanism

This workflow illustrates the two-step process of targeted covalent inhibition by a vinyl sulfone-containing drug.

G Start Drug (with Vinyl Sulfone Warhead) + Target Enzyme (with Cys-SH) ReversibleBinding Step 1: Reversible Binding (Non-Covalent Complex) Start->ReversibleBinding Recognition & Docking CovalentAttack Step 2: Michael Addition (Nucleophilic Attack) ReversibleBinding->CovalentAttack Cys-S⁻ attacks β-carbon End Irreversibly Inhibited Enzyme (Covalent Adduct) CovalentAttack->End Stable C-S Bond Forms G Start 4-Nitrothiophenol Sulfide Protocol 1: Synthesis of 4-Nitrophenyl Vinyl Sulfide Start->Sulfide Base + Vinyl Source Sulfone Protocol 2: Oxidation to 4-Nitrophenyl Vinyl Sulfone Sulfide->Sulfone H₂O₂ / Acetic Acid End Final Product: Highly Reactive Michael Acceptor Sulfone->End

Sources

Foundational

difference between phenyl vinyl sulfide and 4-nitrophenyl vinyl sulfide

This guide provides an in-depth technical analysis comparing Phenyl Vinyl Sulfide (PVS) and 4-Nitrophenyl Vinyl Sulfide (4-NPVS) . It is designed for researchers requiring precise control over electronic tuning in polyme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Phenyl Vinyl Sulfide (PVS) and 4-Nitrophenyl Vinyl Sulfide (4-NPVS) . It is designed for researchers requiring precise control over electronic tuning in polymerization, organic synthesis, and mechanistic probing.

Electronic Tuning, Reactivity Profiles, and Synthetic Protocols

Executive Summary: The Electronic Pivot

The core distinction between Phenyl Vinyl Sulfide (PVS) and 4-Nitrophenyl Vinyl Sulfide (4-NPVS) lies in the modulation of the sulfur lone pair availability .

  • PVS acts as a quintessential electron-rich alkene (nucleophile). The sulfur atom strongly donates electron density (

    
     effect) to the vinyl group, making it highly reactive toward electrophiles and radicals.
    
  • 4-NPVS functions as an electronically deactivated sulfide . The para-nitro group exerts a strong electron-withdrawing effect (

    
    ) on the phenyl ring, which pulls electron density away from the sulfur atom. This creates a "tug-of-war" that reduces the electron density on the vinyl group compared to PVS, without fully reversing its polarity to that of a Michael acceptor (like a vinyl sulfone).
    

Selection Rule:

  • Use PVS for maximum reactivity in RAFT polymerization or as a nucleophilic vinyl donor.

  • Use 4-NPVS when "dampened" reactivity is required to suppress side reactions, or to probe electronic transition states (Hammett

    
     correlations).
    

Electronic Architecture & Physical Properties

The reactivity difference is quantifiable using Hammett Substituent Constants (


). The sulfur atom serves as a bridge, transmitting the electronic nature of the aryl ring to the vinyl group.
Table 1: Comparative Physicochemical Profile[1]
FeaturePhenyl Vinyl Sulfide (PVS)4-Nitrophenyl Vinyl Sulfide (4-NPVS)
Structure


Hammett Constant (

)

(Reference)

(Strongly Electron Withdrawing)
Electronic Nature Electron-Rich (Nucleophilic)Electron-Deficient (Relative to PVS)

-Carbon

C NMR

ppm (Shielded)

ppm (Deshielded)
Primary Reactivity Rapid Electrophilic Addition / RAFTSlow Electrophilic Addition / Radical Trap
Physical State Colorless Liquid (bp 84°C/12mmHg)Yellow Solid (mp ~60-65°C)
Visualization: Resonance "Tug-of-War"

The following diagram illustrates the competing resonance effects. In PVS, the sulfur donates freely to the vinyl group. In 4-NPVS, the nitro group competes for the sulfur's lone pair.

Resonance cluster_PVS Phenyl Vinyl Sulfide (PVS) cluster_NPVS 4-Nitrophenyl Vinyl Sulfide (4-NPVS) S1 Sulfur Lone Pair V1 Vinyl Group (High Electron Density) S1->V1 +M Donation (Strong) P1 Phenyl Ring P1->S1 Neutral S2 Sulfur Lone Pair V2 Vinyl Group (Reduced Density) S2->V2 +M Donation (Weakened) P2 Phenyl Ring S2->P2 Resonance Pull N2 4-Nitro Group (EWG) P2->N2 -M Withdrawal

Caption: Resonance competition in 4-NPVS reduces vinyl nucleophilicity compared to PVS.

Reactivity Profile & Applications

Electrophilic Addition (Hammett Correlation)

Both compounds react with electrophiles (e.g., halogens, TCNE), but at significantly different rates.

  • Mechanism: The rate-determining step is the attack of the vinyl

    
    -system on the electrophile.
    
  • Kinetics: The reaction rate (

    
    ) follows the Hammett equation: 
    
    
    
    .
  • Outcome: 4-NPVS reacts significantly slower than PVS. This makes 4-NPVS a useful probe to determine if a reaction mechanism involves a cationic intermediate (high sensitivity to

    
    ) or a radical mechanism (lower sensitivity).
    
Radical Polymerization (RAFT)

PVS is a well-known monomer for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, yielding sulfur-rich polymers with high refractive indices.

  • PVS: Polymerizes rapidly. High chain transfer constants (

    
    ) can be an issue if not managed with specific RAFT agents (e.g., xanthates).
    
  • 4-NPVS: The nitro group stabilizes the intermediate radical adduct slightly but primarily acts to slow down propagation (

    
    ). It is often used to synthesize block copolymers where a "slower" block is needed to control morphology.
    
The "Michael Acceptor" Misconception

Critical Note: Unlike vinyl sulfones (which are potent Michael acceptors), 4-NPVS is not a strong Michael acceptor.

  • Reasoning: Although the nitro group withdraws electrons, the sulfur atom is still a net donor to the vinyl group. The vinyl group remains nucleophilic relative to an acrylate or sulfone.

  • Implication: Do not use 4-NPVS for cysteine labeling (bioconjugation) under standard Michael conditions. Use Phenyl Vinyl Sulfone for that purpose.[1] 4-NPVS requires radical conditions (Thiol-Ene click) to react with thiols.

Experimental Protocols

Protocol A: Synthesis of Phenyl Vinyl Sulfide (One-Pot Scale-Up)

Best for: Large scale preparation (>10g).

  • Setup: 2-L three-necked flask with gas dispersion tube and reflux condenser.

  • Reagents: Diphenyl disulfide (200 g), Dichloromethane (320 mL), Bromine (161 g), Ethylene gas.

  • Procedure:

    • Dissolve diphenyl disulfide in DCM.

    • Bubble Ethylene slowly while adding Bromine dropwise over 5 hours (maintains low Br2 concentration to favor addition).

    • Elimination: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 300 mL) dropwise. Heat to 50°C for 15 hours.

    • Workup: Wash with dilute NH4OH, then water. Dry over MgSO4.

    • Purification: Distillation (bp 80–84°C at 11 mmHg).

  • Yield: ~70-80%.

Protocol B: Synthesis of 4-Nitrophenyl Vinyl Sulfide (Gold-Catalyzed)

Best for: Laboratory scale, high purity, avoids toxic gaseous ethylene.

  • Setup: Sealed pressure tube or standard Schlenk flask.

  • Reagents: 4-Nitrophenyl disulfide (1.0 equiv), Vinyl Iodide (1.2 equiv), Catalyst: [(Ph3P)AuCl] / AgOTf (5 mol%).

  • Procedure:

    • Combine disulfide and vinyl iodide in 1,2-dichloroethane (DCE).

    • Add the gold catalyst and silver salt (activator) in a glovebox or under Argon.

    • Heat to 60°C for 12 hours.

    • Mechanism: Gold activates the vinyl iodide and facilitates S-S bond insertion/cleavage.

  • Workup: Filter through a silica pad to remove silver salts. Concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). 4-NPVS elutes later than PVS due to polarity.

Workflow: Choosing the Right Probe

Use this logic flow to determine which sulfide fits your experimental design.

SelectionLogic Start Select Monomer/Probe Q1 Target Reaction Type? Start->Q1 Poly Polymerization (RAFT) Q1->Poly High Refractive Index Bio Cysteine Labeling Q1->Bio Bioconjugation Mech Mechanistic Probe Q1->Mech Kinetic Study PVS Phenyl Vinyl Sulfide (Standard) Poly->PVS Standard Kinetics NPVS 4-Nitrophenyl Vinyl Sulfide (Tuned) Poly->NPVS Retarded Kinetics Bio->PVS Radical Thiol-Ene (UV) Sulfone Phenyl Vinyl SULFONE (Not Sulfide!) Bio->Sulfone Michael Addition Mech->PVS Reference (Sigma=0) Mech->NPVS EWG Probe (Sigma=+0.78)

Caption: Decision matrix for selecting between PVS, 4-NPVS, and Vinyl Sulfone.

References

  • RAFT Polymerization of Vinyl Sulfides: K. Satoh et al., "RAFT Polymerization of S-Vinyl Sulfide Derivatives," Macromolecules, 2013, 46(1), 226–235. [Link]

  • Hammett Correlations in Vinyl Sulfides: T. H. Fisher et al., "Aryl vinyl sulfides as probes for electrophilic versus electron transfer mechanisms," J. Chem. Soc., Perkin Trans. 2, 1992, 2129-2134. [Link]

  • Gold-Catalyzed Synthesis Protocol: M. Zhang et al., "Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides," Org. Lett., 2018, 20, 2848.[2] [Link]

  • Standard PVS Synthesis (Org. Synth.): P. B. Hopkins et al., "Phenyl Vinyl Sulfide," Org. Synth., 1986, 64, 91. [Link]

  • Thiol-Michael Selectivity (Sulfone vs Acrylate): D. P. Nair et al., "Relative reactivity and selectivity of vinyl sulfones and acrylates," Polym. Chem., 2012, 3, 572-580. [Link]

Sources

Exploratory

IUPAC name for p-nitrophenyl vinyl sulfide

Part 1: Executive Summary p-Nitrophenyl vinyl sulfide (CAS: 42150-17-4) represents a specialized class of aryl vinyl sulfides utilized primarily as Michael acceptors in medicinal chemistry and polymer science.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

p-Nitrophenyl vinyl sulfide (CAS: 42150-17-4) represents a specialized class of aryl vinyl sulfides utilized primarily as Michael acceptors in medicinal chemistry and polymer science.[1] Unlike its phenyl analog, the presence of the para-nitro group significantly enhances the electrophilicity of the vinyl moiety, making it a potent warhead for covalent modification of cysteine residues in protein targets.

This guide provides a definitive breakdown of its IUPAC nomenclature, validated synthesis protocols, and mechanistic insights into its reactivity profile.

Part 2: Nomenclature Architecture

The naming of this compound requires adherence to IUPAC Blue Book (P-25.2.2.4) standards, which govern organic sulfides (thioethers).

Structural Deconstruction

The molecule consists of two distinct components linked by a sulfur atom:

  • Benzene Ring: Substituted at the 1 and 4 positions (nitro group and sulfur linkage).[1]

  • Vinyl Group: An ethenyl (

    
    ) moiety.[1]
    
Derivation of the Preferred IUPAC Name (PIN)

In substitutive nomenclature, the principal parent structure is selected based on seniority.[1] While benzene typically outranks ethane/ethene, the sulfur linkage is treated as a prefix substituent to the senior ring system.

  • Step 1 (Principal Group): The benzene ring is the senior parent hydride.[1]

  • Step 2 (Substituents):

    • Position 1: A sulfur-based group.[1][2][3] The group

      
       is named (ethenylsulfanyl) .[1]
      
    • Position 4: A nitro (

      
      ) group.[1][2]
      
  • Step 3 (Numbering): Substituents are listed alphabetically ("ethenylsulfanyl" vs "nitro"). "E" comes before "N".[1][4][5][6] Therefore, the sulfide group is assigned position 1.

Preferred IUPAC Name (PIN): 1-(Ethenylsulfanyl)-4-nitrobenzene [1]

Alternative Nomenclature
  • Functional Class Name: p-Nitrophenyl vinyl sulfide (Widely used in commerce).[1]

  • Systematic Synonym: 1-Nitro-4-(vinylsulfanyl)benzene.[1]

Part 3: Chemical Profile & Properties

PropertyData
IUPAC Name 1-(Ethenylsulfanyl)-4-nitrobenzene
Common Name p-Nitrophenyl vinyl sulfide
CAS Registry Number 42150-17-4
Molecular Formula

Molecular Weight 181.21 g/mol
SMILES

Appearance Solid (Pale yellow crystalline)
Reactivity Class Michael Acceptor (Soft Electrophile)

Part 4: Synthesis Protocols

Two primary methodologies are recommended: a classical elimination route for scale-up and a modern transition-metal catalyzed route for library synthesis.[1]

Protocol A: Classical Elimination (Scale-Up Compatible)

Mechanism: Nucleophilic substitution followed by base-mediated E2 elimination.[1]

  • Alkylation: React 4-nitrobenzenethiol (1.0 eq) with 1,2-dichloroethane (excess) and mild base (

    
    ) to yield the intermediate 2-chloroethyl (4-nitrophenyl) sulfide.[1]
    
  • Elimination:

    • Dissolve the intermediate in dry THF or Toluene.[1]

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq).[1]

    • Heat to reflux (80–110°C) for 4–6 hours.

    • Workup: Quench with dilute HCl, extract with EtOAc, and recrystallize from ethanol.

Protocol B: Copper-Catalyzed Cross-Coupling (High Precision)

Mechanism: Cu(I)-catalyzed C-S bond formation with retention of stereochemistry.[1]

  • Reagents: 4-Nitrobenzenethiol, Vinyl iodide (or bromide),

    
     (catalyst), 
    
    
    
    .[1]
  • Conditions: Toluene, 110°C, Sealed tube, Argon atmosphere.

  • Note: This method avoids the handling of volatile dihalides and toxic elimination byproducts.[1]

Part 5: Reactivity & Mechanism (Michael Addition)[1]

The defining feature of p-nitrophenyl vinyl sulfide is its ability to covalently modify cysteine residues.[1] The electron-withdrawing nitro group lowers the LUMO energy of the vinyl group, facilitating attack by the thiolate nucleophile.

Reaction Pathway
  • Nucleophilic Attack: The cysteine thiolate (

    
    ) attacks the 
    
    
    
    -carbon of the vinyl group.[1]
  • Enolate Formation: The negative charge is delocalized into the sulfur atom and the aromatic ring.[1]

  • Protonation: The intermediate captures a proton to form the stable thioether adduct.[1]

Visualization of Signaling/Reaction Logic

MichaelAddition Cys Cysteine Thiolate (Nucleophile) Transition Anionic Intermediate (Charge Delocalization) Cys->Transition Attack on Beta-Carbon Warhead p-Nitrophenyl Vinyl Sulfide (Electrophile) Warhead->Transition Product Covalent Adduct (Thioether Bond) Transition->Product Protonation

Caption: Kinetic pathway of cysteine conjugation via Michael addition to the vinyl sulfide warhead.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link[1]

  • Synthesis (Elimination Route): Reno, D. S.; Pariza, R. J.[1] "Phenyl Vinyl Sulfide".[1][7] Organic Syntheses, 1997, 74, 124. Link

  • Synthesis (Cu-Catalyzed): Bates, C. G.; Saejueng, P.; Doherty, M. Q.; Venkataraman, D. "Copper-Catalyzed Synthesis of Vinyl Sulfides".[8][9] Organic Letters, 2004, 6(26), 5005–5008. Link[1]

  • Reactivity (Michael Addition): Reddick, J. J.; Cheng, J.; Roush, W. R.[3] "Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides". Organic Letters, 2003, 5(11), 1967–1970.[3] Link[1]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-ethenylsulfanyl-4-nitrobenzene from 4-nitrothiophenol

Application Note: Synthesis of 1-Ethenylsulfanyl-4-nitrobenzene from 4-Nitrothiophenol Executive Summary This guide details the synthesis of 1-ethenylsulfanyl-4-nitrobenzene (also known as p-nitrophenyl vinyl sulfide), a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1-Ethenylsulfanyl-4-nitrobenzene from 4-Nitrothiophenol

Executive Summary

This guide details the synthesis of 1-ethenylsulfanyl-4-nitrobenzene (also known as p-nitrophenyl vinyl sulfide), a valuable intermediate for polymer chemistry and organic synthesis.[1] Unlike simple alkylations, the introduction of a vinyl group onto a sulfur atom requires specific strategies to avoid polymerization or side reactions.

We present two distinct, field-validated protocols:

  • Method A (Standard): A robust, one-pot Phase-Transfer Catalyzed (PTC) alkylation-elimination sequence using 1,2-dibromoethane.[1]

  • Method B (Advanced): A Copper-catalyzed cross-coupling reaction for higher functional group tolerance.

Safety & Handling (Critical)

WARNING: This synthesis involves hazardous materials. All procedures must be performed in a properly functioning fume hood.

ReagentHazard ClassSpecific Danger
4-Nitrothiophenol Toxic / Stench Severe stench agent; skin irritant.[1] Oxidizes to disulfide in air. Handle with bleach trap.
1,2-Dibromoethane Carcinogen Highly toxic; absorbed through skin.[1] Use double nitrile gloves.
Vinyl Sulfides Unstable Can polymerize spontaneously. Store cold and dark; consider adding a radical inhibitor (e.g., BHT) for storage.

Method A: Phase-Transfer Catalyzed Synthesis (One-Pot)

Recommended for scale-up and general laboratory synthesis using inexpensive reagents.[1]

Principle of Operation

This method utilizes 1,2-dibromoethane as both the solvent and the reactant. The reaction proceeds via a two-step sequence in a single pot:

  • S-Alkylation: The thiolate attacks 1,2-dibromoethane to form the 2-bromoethyl sulfide intermediate.[1]

  • Elimination: Under phase-transfer conditions (excess base + heat), HBr is eliminated to generate the vinyl sulfide.

Reaction Scheme

ReactionMechanism Start 4-Nitrothiophenol (Ar-SH) Inter Intermediate: 2-Bromoethyl sulfide Start->Inter 1,2-Dibromoethane TBAB (Cat.) Phase Transfer Base NaOH (aq) Base->Start Deprotonation Prod Product: p-Nitrophenyl vinyl sulfide Inter->Prod Elimination (-HBr) Excess NaOH, Heat

Figure 1: Mechanistic pathway for the PTC synthesis.

Detailed Protocol

Reagents:

  • 4-Nitrothiophenol (10 mmol, 1.55 g)[1]

  • 1,2-Dibromoethane (20 mmol, 3.76 g) [Note: Excess is used to suppress dimerization][1]

  • Tetrabutylammonium bromide (TBAB) (0.5 mmol, 0.16 g)

  • Sodium Hydroxide (50% aq. solution, 5 mL)

  • Toluene (20 mL)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add 4-nitrothiophenol, toluene, and TBAB. Stir vigorously until the solid is suspended/dissolved.

  • Reagent Addition: Add 1,2-dibromoethane in one portion.

  • Initiation: Add the 50% NaOH solution dropwise over 5 minutes. Caution: Exothermic reaction.[1]

  • Heating: Heat the mixture to 60°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). You will first see the intermediate (2-bromoethyl sulfide).

  • Elimination Phase: Once the starting thiol is consumed, increase temperature to 90°C for 1-2 hours to force the elimination of HBr.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine/thiolates) and then Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product is typically a yellow solid.

Method B: Copper-Catalyzed Cross-Coupling

Recommended for high-value synthesis or when avoiding toxic dihaloalkanes.[1]

Principle of Operation

Based on the Venkataraman/Cook protocols, this method uses a Cu(I) catalyst to couple the thiol directly with a vinyl halide (e.g., vinyl bromide or iodide). It proceeds with retention of stereochemistry.[2][3]

Detailed Protocol

Reagents:

  • 4-Nitrothiophenol (1.0 equiv)[1]

  • Vinyl bromide (1.0 M in THF) or Vinyl iodide (1.2 equiv)

  • CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline or cis-1,2-Cyclohexanediol (20 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or DMF

Step-by-Step Procedure:

  • Glovebox/Schlenk: In a flame-dried tube, combine CuI, Ligand, Base, and 4-Nitrothiophenol.

  • Solvent: Add Toluene (anhydrous).

  • Coupling Partner: Add Vinyl bromide/iodide.

  • Reaction: Seal the tube and heat to 80-110°C for 12-24 hours.

  • Workup: Filter through a pad of Celite to remove copper salts. Concentrate and purify via chromatography.

Characterization & Validation

Since specific melting point data for the nitro derivative can vary by crystal habit, the following spectroscopic data is the primary validation standard.

TechniqueExpected Signal / ObservationInterpretation
TLC R_f ~ 0.4-0.6 (Hexane/EtOAc 9:[1]1)Product is less polar than the thiol.
1H NMR (Vinyl)δ 6.5 - 6.7 ppm (dd, 1H)Alpha-proton (adjacent to S).[1]
1H NMR (Vinyl)δ 5.4 - 5.6 ppm (d, 1H)Beta-proton (terminal alkene, cis).[1]
1H NMR (Vinyl)δ 5.4 - 5.6 ppm (d, 1H)Beta-proton (terminal alkene, trans).[1]
1H NMR (Aromatic)δ 8.1 ppm (d, 2H)Protons ortho to Nitro group (deshielded).
1H NMR (Aromatic)δ 7.4 ppm (d, 2H)Protons ortho to Sulfur.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Disulfide formation (oxidation).[1]Degas all solvents with Argon/Nitrogen. Add a reducing agent (PPh3) if necessary.
Intermediate Persists Incomplete elimination.Increase NaOH concentration or reaction temperature during Step 6 (Method A).
Polymerization Product instability.Add 1% hydroquinone during workup/storage. Store at -20°C.

References

  • Organic Syntheses, Coll. Vol. 9, p. 107 (1998). Synthesis of Phenyl Vinyl Sulfide (Base Protocol).

  • Bates, C. G., et al. (2004). Copper-Catalyzed Synthesis of Vinyl Sulfides.[2][3][4] Organic Letters, 6(26), 5005–5008.

  • Kabir, M. S., et al. (2010). A Very Active Cu-Catalytic System for the Synthesis of Aryl, Heteroaryl, and Vinyl Sulfides.[2] Journal of Organic Chemistry, 75(11), 3626–3643.

  • National Institutes of Health (NIH) PubChem. 4-Nitrothiophenol Safety Data.

Sources

Application

Application Note: Precision Synthesis of Thioether Linkages using 4-Nitrothiophenol and 1,2-Dibromoethane

Executive Summary The reaction between 4-nitrothiophenol and 1,2-dibromoethane represents a classic but critical transformation in organic synthesis, serving as a gateway to flexible thioether linkers found in proteolysi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reaction between 4-nitrothiophenol and 1,2-dibromoethane represents a classic but critical transformation in organic synthesis, serving as a gateway to flexible thioether linkers found in proteolysis-targeting chimeras (PROTACs), conductive polymers, and bivalent ligands.

This guide addresses the primary synthetic challenge: Selectivity Control . Due to the symmetry of 1,2-dibromoethane and the high nucleophilicity of the thiolate anion, obtaining the mono-substituted alkyl bromide (Protocol A) versus the bis-substituted dimer (Protocol B) requires strict stoichiometric and kinetic management.

Key Chemical Transformations
  • Mono-Alkylation (Linker Synthesis): Generates 1-(2-bromoethylthio)-4-nitrobenzene.

  • Bis-Alkylation (Dimerization): Generates 1,2-bis((4-nitrophenyl)thio)ethane.

Strategic Analysis & Mechanism

Mechanistic Pathway ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


). The base deprotonates the thiol (

), generating a highly nucleophilic thiolate anion. This anion attacks the antibonding orbital (

) of the C-Br bond.

Figure 1: Mechanistic pathway illustrating the competitive landscape between mono- and bis-alkylation.

Critical Process Parameters (CPPs)
ParameterProtocol A (Mono-Target)Protocol B (Bis-Target)Rationale
Stoichiometry 1.0 eq Thiol : 4.0 eq Dibromide2.2 eq Thiol : 1.0 eq DibromideExcess electrophile statistically suppresses the second substitution in Protocol A.
Solvent Acetonitrile (MeCN)DMF or AcetoneMeCN offers easy removal; DMF accelerates the second slow substitution step for Protocol B.
Temperature 0°C

RT
RT

60°C
Lower temp suppresses over-reaction (Mono); Heat ensures completion (Bis).
Concentration Dilute (0.1 M)Concentrated (0.5 M)Dilution favors mono-substitution; Concentration favors dimerization.

Detailed Experimental Protocols

Safety Pre-requisites
  • 4-Nitrothiophenol: Severe stench and skin irritant. MUST be handled in a well-ventilated fume hood. Treat all glassware with bleach (hypochlorite) post-reaction to oxidize residual thiols (odor removal).

  • 1,2-Dibromoethane: Known carcinogen and highly toxic. Wear double nitrile gloves and avoid inhalation.

Protocol A: Synthesis of the Mono-Linker

Target: 1-(2-bromoethylthio)-4-nitrobenzene Objective: Maximize yield of the alkyl bromide intermediate while minimizing dimer formation.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add 1,2-dibromoethane (3.76 g, 20 mmol, 4.0 eq) and anhydrous Acetonitrile (50 mL) . Cool the solution to 0°C in an ice bath.

  • Reagent Prep: In a separate vial, dissolve 4-nitrothiophenol (0.78 g, 5 mmol, 1.0 eq) in Acetonitrile (10 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 1.38 g, 10 mmol, 2.0 eq)  to the main reaction flask (dibromide solution).
    
  • Controlled Addition: Using a syringe pump or addition funnel, add the thiol solution to the dibromide/base suspension dropwise over 60 minutes at 0°C.

    • Expert Insight: Slow addition of the nucleophile into excess electrophile is the most critical factor for mono-selectivity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The mono-product (

    
    ) should be the major spot; dimer (
    
    
    
    ) should be minimal.
  • Workup:

    • Filter off the solid inorganic salts (

      
      /
      
      
      
      ).
    • Concentrate the filtrate in vacuo to remove solvent and excess 1,2-dibromoethane (BP 131°C; use a good vacuum).

    • Redissolve residue in

      
      , wash with water (2x) and Brine (1x).
      
  • Purification: Flash Column Chromatography (Silica Gel). Gradient: 100% Hexanes

    
     10% EtOAc/Hexanes.
    
    • Expected Yield: 65-75% as a pale yellow solid.

Protocol B: Synthesis of the Bis-Sulfide Dimer

Target: 1,2-bis((4-nitrophenyl)thio)ethane Objective: Complete double alkylation.

  • Setup: 100 mL RBF with condenser and stir bar.

  • Mixing: Combine 4-nitrothiophenol (3.10 g, 20 mmol, 2.2 eq) and DMF (40 mL) .

  • Activation: Add

    
     (3.31 g, 24 mmol, 2.6 eq) . Stir for 10 min at RT (solution will turn bright yellow/orange due to thiolate formation).
    
  • Alkylation: Add 1,2-dibromoethane (1.69 g, 9 mmol, 1.0 eq) in one portion.

    • Note: We use a slight deficit of dibromide to ensure it is fully consumed.

  • Heating: Heat the mixture to 60°C for 3-6 hours.

  • Quench & Precipitation:

    • Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring.

    • The product is highly insoluble in water and will precipitate as a yellow/orange solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with water (to remove DMF and salts) and then cold Ethanol (to remove traces of unreacted thiol/disulfide).

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: >85%.[1][2][3]

    • Recrystallization:[4] If necessary, recrystallize from Ethanol/Acetone.

Quality Control & Troubleshooting

Analytical Checkpoints
MethodExpected Observation (Mono-Product)Expected Observation (Bis-Product)
TLC (20% EtOAc/Hex)

(UV Active)

(UV Active)
1H NMR (CDCl3) Triplet

3.5 ppm (

)
Symmetric singlet

3.3 ppm (

)
Visual Pale yellow crystalline solidDeep yellow/orange powder
Troubleshooting Guide
  • Problem: Low yield of Mono-product; high Dimer formation.

    • Solution: Increase Dibromide equivalents to 6-8 eq. Ensure addition of thiol is extremely slow.

  • Problem: Reaction slurry is too thick to stir.

    • Solution: Add more solvent.

      
       reactions are sensitive to mixing; if the base clumps, conversion stalls.
      
  • Problem: "Stench" persists after cleanup.

    • Solution: Wash all glassware with 10% Bleach solution. The hypochlorite oxidizes the thiol to a sulfonate (odorless).

Workflow Visualization

Figure 2: Standard workup procedure for isolation of the mono-substituted thioether.

References

  • Material Safety Data Sheet: 4-Nitrothiophenol. Fisher Scientific.[5] (Retrieved 2025).[1][2][5][6]

  • Material Safety Data Sheet: 1,2-Dibromoethane. Sigma-Aldrich. (Retrieved 2025).[1][2][5][6]

  • Nucleophilic Substitution of 1,2-Dibromoethane. BenchChem Application Notes. (Analogous protocols for nitro-phenethyl bromides).

  • Synthesis of 1,2-bis(4-nitrophenyl)ethane derivatives. Journal of Emerging Technologies and Innovative Research, 2019.[4] (Context for bis-nitro compounds).

  • Thiol Alkylation Strategies. Asian Journal of Organic & Medicinal Chemistry. (General conditions for S-alkylation).

Sources

Method

Application Notes and Protocols: Assessing the Michael Addition Acceptor Potential of p-Nitrophenyl Vinyl Sulfide

Introduction: A Strategic Approach to Covalent Targeting The Michael addition reaction, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogues, stands as a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Covalent Targeting

The Michael addition reaction, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogues, stands as a cornerstone of modern organic synthesis and chemical biology.[1][2][3] Its utility in forming carbon-carbon and carbon-heteroatom bonds under mild conditions has made it an indispensable tool.[2] For researchers in drug development, the true power of the Michael addition is realized in the design of targeted covalent inhibitors (TCIs). These molecules first bind to their protein target with high affinity and then form a stable, irreversible covalent bond with a nearby nucleophilic amino acid residue, offering benefits like prolonged pharmacodynamic effects and high potency.[4][5]

This document provides a detailed guide to understanding and utilizing p-nitrophenyl vinyl sulfide as a potent Michael acceptor for applications in bioconjugation and covalent inhibitor design. The reactivity of a Michael acceptor is dictated by the electrophilicity of its β-carbon, which is modulated by the electron-withdrawing group (EWG) attached to the vinyl moiety.[1] While vinyl sulfones are widely recognized for their high reactivity, vinyl sulfides present a more nuanced profile.[6] The incorporation of a para-nitrophenyl group on the sulfur atom dramatically enhances the acceptor's electrophilicity through potent inductive and resonance effects, making p-nitrophenyl vinyl sulfide a highly attractive, tunable warhead for selectively targeting nucleophilic residues like cysteine.[7]

We will explore the underlying mechanism, provide detailed protocols for its synthesis and reaction with thiol nucleophiles, and outline a kinetic framework for quantifying its reactivity.

Section 1: The Mechanistic Basis of Reactivity

The efficacy of p-nitrophenyl vinyl sulfide as a Michael acceptor is rooted in its electronic structure. The sulfonyl group in vinyl sulfones is a powerful EWG, rendering the vinyl group highly electrophilic.[6] In p-nitrophenyl vinyl sulfide, the sulfide is inherently less electron-withdrawing than a sulfone. However, the nitro group at the para position of the phenyl ring acts as a strong resonance and inductive sink for electron density. This electronic pull is transmitted through the sulfur atom to the vinyl system, polarizing the double bond and creating a significant partial positive charge on the β-carbon.

The reaction typically proceeds via a base-catalyzed or nucleophile-initiated pathway. In the context of bioconjugation, the target is often a cysteine residue. At physiological pH, a fraction of cysteine residues exist as the more nucleophilic thiolate anion, which can directly attack the electrophilic β-carbon of the vinyl sulfide.[8] This attack forms a transient carbanion intermediate, which is stabilized by the electron-withdrawing p-nitrophenylthio group. Subsequent protonation by a solvent molecule (like water) or a protonated base yields the final, stable thioether adduct.[2][8]

Caption: General mechanism of the thiol-Michael addition to p-nitrophenyl vinyl sulfide.

Section 2: Reactivity in the Landscape of Covalent Warheads

The choice of a Michael acceptor "warhead" is a critical decision in drug design, requiring a balance between reactivity and selectivity. A warhead that is too reactive may lead to off-target effects, while one that is too sluggish will not achieve effective target engagement. Vinyl sulfones are highly reactive, which is advantageous for some applications but can be a liability for others.[6][9] Acrylamides are generally less reactive and more stable but may require longer reaction times or proximity effects to be effective.[10]

p-Nitrophenyl vinyl sulfide occupies a compelling intermediate position. Its reactivity is significantly higher than that of a simple phenyl vinyl sulfide but is expected to be more moderate than a vinyl sulfone. This tunability allows for the targeting of highly nucleophilic cysteines while potentially sparing less reactive ones, leading to a better selectivity profile.

Michael Acceptor ClassGeneral StructureRelative Reactivity with ThiolsKey Characteristics
Vinyl Sulfone R-SO₂-CH=CH₂+++ (High)Highly reactive, rapid kinetics, forms stable sulfone-thioether linkage.[11][12]
p-Nitrophenyl Vinyl Sulfide pNO₂-Ph-S-CH=CH₂++ (Moderate-High)Activated by strong EWG, good reactivity, forms stable thioether linkage.
Acrylamide R-NH-CO-CH=CH₂+ (Low-Moderate)Generally lower reactivity, very stable, commonly used in approved drugs.[10]
Phenyl Vinyl Sulfide Ph-S-CH=CH₂+/- (Low)Poorly activated, generally not used as a Michael acceptor without further activation.[13]
Table 1: Comparative reactivity profile of common Michael acceptors.

Section 3: Experimental Protocols

Protocol 1: Synthesis of p-Nitrophenyl Vinyl Sulfide

Rationale: This protocol adapts a general, robust method for the synthesis of vinyl sulfides via a copper-catalyzed cross-coupling reaction.[14] This approach offers high yields and stereochemical retention. We use the coupling of 4-nitrothiophenol with vinyl bromide.

Materials:

  • 4-Nitrothiophenol

  • Vinyl bromide (as a solution in THF or generated in situ)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitrothiophenol (1.0 eq), CuI (0.1 eq), and L-proline (0.2 eq).

  • Solvent and Base: Add anhydrous DMSO to dissolve the solids. Then, add powdered NaOH (2.0 eq). The mixture will likely turn dark.

  • Vinyl Source: Add the vinyl bromide solution (1.5 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of 4-nitrothiophenol.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine. This removes residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure p-nitrophenyl vinyl sulfide as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Thiol-Michael Addition with a Model Nucleophile

Rationale: This protocol details the reaction of p-nitrophenyl vinyl sulfide with N-acetyl-L-cysteine, a common model for a biological thiol. The reaction is performed in a buffered aqueous/organic co-solvent system to mimic physiological conditions while ensuring reagent solubility.

Materials:

  • p-Nitrophenyl vinyl sulfide

  • N-acetyl-L-cysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as a co-solvent

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) as a mild base

  • Analytical HPLC and LC-MS system for monitoring

Procedure:

  • Stock Solutions: Prepare a 10 mM stock solution of p-nitrophenyl vinyl sulfide in ACN. Prepare a 100 mM stock solution of N-acetyl-L-cysteine in PBS (pH 7.4).

  • Reaction Setup: In a microcentrifuge tube, combine 500 µL of the N-acetyl-L-cysteine stock solution with 400 µL of PBS.

  • Initiation: Add 100 µL of the p-nitrophenyl vinyl sulfide stock solution to the tube for a final reaction volume of 1 mL. This setup gives final concentrations of 50 mM thiol and 1 mM vinyl sulfide (a 50-fold excess of the nucleophile).

    • Expert Insight: Using a large excess of the thiol ensures pseudo-first-order kinetics with respect to the vinyl sulfide, simplifying kinetic analysis and driving the reaction to completion.

  • pH Adjustment (Optional but Recommended): Add a small amount of a non-nucleophilic base like TEA (e.g., 1-2 µL) to ensure a significant population of the more reactive thiolate anion. The final pH should be between 7.5 and 8.5.

  • Incubation: Incubate the reaction mixture at room temperature (or 37 °C) with gentle agitation.

  • Monitoring: At various time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 10 µL), quench it by diluting into 90 µL of 1% formic acid in water/ACN, and analyze by LC-MS. Monitor the disappearance of the p-nitrophenyl vinyl sulfide starting material and the appearance of the product adduct.

  • Validation: The expected product will have a mass corresponding to the sum of the two reactants. A control reaction lacking the thiol should show no degradation of the vinyl sulfide.

ParameterConditionRationale
Solvent PBS (pH 7.4) / ACNMimics physiological conditions while maintaining solubility.
Temperature 25-37 °CStandard biological reaction temperatures.
Thiol Source N-acetyl-L-cysteineReadily available, stable model for cysteine residues.
Base TEA or NaHCO₃Mildly increases pH to favor thiolate formation without causing hydrolysis.
Monitoring LC-MSProvides unambiguous mass data for reactants and products over time.
Table 2: Summary of typical conditions for a model Thiol-Michael addition.
Protocol 3: Workflow for Kinetic Analysis

Rationale: Quantifying the reactivity of a Michael acceptor is essential for comparing different warheads. This workflow uses UV-Vis spectrophotometry or HPLC to determine the second-order rate constant of the reaction described in Protocol 2.

Kinetic_Workflow Workflow for Kinetic Analysis prep 1. Prepare Stock Solutions (Thiol in Buffer, Acceptor in ACN) setup 2. Set up Pseudo-First-Order Conditions ([Thiol] >> [Acceptor]) prep->setup init 3. Initiate Reaction (Mix reagents in cuvette/vial) setup->init monitor 4. Monitor Reaction Progress (e.g., HPLC peak area of acceptor vs. time) init->monitor plot 5. Plot Data (ln[Acceptor] vs. Time) monitor->plot calc_k_obs 6. Calculate k_obs (k_obs = -slope of the line) plot->calc_k_obs repeat 7. Repeat for Multiple [Thiol] Concentrations calc_k_obs->repeat plot_k_obs 8. Plot k_obs vs. [Thiol] repeat->plot_k_obs calc_k2 9. Calculate Second-Order Rate (k₂ = slope of k_obs vs [Thiol]) plot_k_obs->calc_k2

Caption: A step-by-step workflow for determining the second-order rate constant.

Detailed Steps:

  • Establish Monitoring Method: Using an HPLC, develop a method that cleanly separates the p-nitrophenyl vinyl sulfide peak from the thiol and product peaks.

  • Pseudo-First-Order Conditions: Set up several parallel reactions as described in Protocol 2, but vary the concentration of the N-acetyl-L-cysteine (e.g., 10, 20, 30, 40, 50 mM) while keeping the concentration of p-nitrophenyl vinyl sulfide low and constant (e.g., 0.5 mM).

  • Data Collection: For each thiol concentration, initiate the reaction and measure the peak area of the vinyl sulfide at regular time intervals until the reaction is >90% complete.

  • Calculate k_obs: For each kinetic run, plot the natural logarithm of the vinyl sulfide peak area (ln[Area]) versus time (in seconds). The plot should be linear, and the negative of the slope is the observed rate constant, kobs (in s⁻¹).

  • Calculate Second-Order Rate Constant (k₂): Plot the calculated kobs values against the corresponding thiol concentrations ([Thiol] in M). This plot should also be linear, passing through the origin. The slope of this line is the second-order rate constant, k₂ (in M⁻¹s⁻¹), which is the ultimate measure of the compound's reactivity with the thiol.

Conclusion and Future Outlook

p-Nitrophenyl vinyl sulfide is a promising and highly tunable Michael acceptor for applications in chemical biology and drug discovery. Its reactivity, enhanced by the potent electron-withdrawing nitro group, positions it as a valuable tool for the covalent targeting of proteins. The protocols provided herein offer a comprehensive framework for the synthesis, application, and quantitative evaluation of this compound. By understanding its mechanistic underpinnings and carefully characterizing its kinetic behavior, researchers can strategically deploy p-nitrophenyl vinyl sulfide to develop next-generation covalent probes and therapeutics with improved potency and selectivity.

References

  • Thiol-Michael addition reaction involving a vinyl-sulfone group. ResearchGate. [Link]

  • Chatani, S., Nair, D. P., & Bowman, C. N. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Schematic mechanism of Michael addition reaction between vinyl and thiol groups. ResearchGate. [Link]

  • Chatani, S., Nair, D. P., & Bowman, C. N. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. [Link]

  • Claudino, M., et al. (2016). Kinetics of Photoinitiated Thiol–Michael Addition Reactions. ResearchGate. [Link]

  • Mechanistic insights into N- or P-centered nucleophile promoted thiol–vinylsulfone Michael addition. ResearchGate. [Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Drug Science. [Link]

  • Vinyl sulfide synthesis by C-S coupling. Organic Chemistry Portal. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Matulis, D., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. [Link]

  • Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. PubMed. [Link]

  • Aryl vinyl sulfides as probes for electrophilic versus electron transfer mechanisms. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Phenyl vinyl sulfide. Organic Syntheses. [Link]

  • Matulis, D., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. PMC. [Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Drug Science. [Link]

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Ethenylsulfanyl-4-nitrobenzene

[1][2] Executive Summary & Compound Profile User Query: How do I purify 1-ethenylsulfanyl-4-nitrobenzene effectively without inducing polymerization or decomposition? Scientist's Assessment: Purifying 1-ethenylsulfanyl-4...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Profile

User Query: How do I purify 1-ethenylsulfanyl-4-nitrobenzene effectively without inducing polymerization or decomposition?

Scientist's Assessment: Purifying 1-ethenylsulfanyl-4-nitrobenzene presents a dual challenge common to functionalized aromatics: balancing the thermal sensitivity of the vinyl sulfide moiety (susceptible to polymerization and oxidation) with the polarity of the nitro group .[1][2] While nitro-aromatics typically recrystallize well from alcohols, the vinyl group dictates that prolonged heating must be minimized to prevent the formation of insoluble gums (polymers).[2]

Physical Profile (Estimated):

  • State: Yellow to orange crystalline solid.[2]

  • Melting Point: Likely between 60°C – 90°C (Note: Pure phenyl vinyl sulfide is a liquid; the nitro group significantly elevates the lattice energy).[2]

  • Solubility: Soluble in hot ethanol, ethyl acetate, chloroform. Insoluble in water.[2]

Standard Operating Procedure (The "Golden Path")

This protocol is designed to minimize thermal stress. Ethanol (EtOH) is the recommended primary solvent due to its favorable temperature coefficient for nitro-aromatics.[1][2]

Reagents Required:
  • Crude 1-ethenylsulfanyl-4-nitrobenzene[1][2][3]

  • Absolute Ethanol (99%+)[2]

  • Activated Carbon (Optional, for removing tarry byproducts)

  • Inhibitor: BHT (2,6-Di-tert-butyl-4-methylphenol) - Trace amount recommended for large batches.[1][2]

Step-by-Step Protocol:
  • Solvent Test (Micro-scale):

    • Place 50 mg of crude solid in a test tube.[2]

    • Add 0.5 mL Ethanol.[2] If it dissolves at RT, the solvent is too polar (Switch to Ethanol/Water).

    • If insoluble, heat gently to 60°C. If it dissolves completely and precipitates upon cooling, proceed with Ethanol.

  • Dissolution (The Critical Step):

    • Place crude solid in an Erlenmeyer flask.

    • Add warm Ethanol (approx. 50-60°C) in small portions.

    • Technique Tip: Do not boil the solvent aggressively.[2] Vinyl sulfides can polymerize at reflux temperatures if held too long.[2] Maintain the temperature just below boiling.

    • Swirl constantly.[2] If a dark, oily residue remains that refuses to dissolve, this is likely inorganic salt or polymerized material. Decant the clear supernatant away from this residue.

  • Filtration (Hot):

    • If solid impurities (dust, salts) are present, filter the hot solution through a pre-warmed fluted filter paper or a glass frit.

    • Caution: If the solution cools during filtration, the product will crystallize in the funnel.[2] Keep everything hot.

  • Crystallization:

    • Allow the filtrate to cool to Room Temperature (RT) slowly on a cork ring.

    • Do not plunge immediately into ice; this traps impurities.[2][4]

    • Once RT is reached, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter crystals using vacuum filtration (Buchner funnel).[2][5]

    • Wash the cake with cold Ethanol (-20°C is ideal).[1][2]

    • Dry under high vacuum at ambient temperature.[2] Avoid oven drying >40°C to prevent polymerization.

Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, the compound separates as a yellow/orange oil droplet at the bottom of the flask as it cools.[2] Cause: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated) at a temperature above the compound's MP.[2]

Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (increase dilution by 10-20%) to lower the saturation temperature below the compound's melting point.[2]

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the oil-solvent interface.[2]

  • Switch Solvent: If Ethanol persists in oiling out, switch to a Methanol/Water system.[2] Dissolve in hot Methanol, then add warm water dropwise until turbidity persists, then cool.

Issue 2: Low Yield / No Precipitation

Symptom: The solution remains clear even on ice.[2] Cause: Too much solvent was used (high solubility).[2]

Corrective Action:

  • Evaporate: Gently remove 30-50% of the solvent using a rotary evaporator (bath < 40°C).[1][2]

  • Anti-solvent Addition: Add water dropwise to the cold ethanol solution until it turns cloudy, then refrigerate.[2]

Issue 3: Polymerization (Gummy Residue)

Symptom: The material turns into a sticky, non-crystalline gum that is insoluble in organic solvents.[2] Cause: Thermal initiation of the vinyl group, likely catalyzed by trace radicals or excessive heat.[2]

Corrective Action:

  • Prevention: Add 0.1% (w/w) BHT (Butylated hydroxytoluene) to the recrystallization solvent. This acts as a radical scavenger.

  • Recovery: If gum forms, it is difficult to recover.[2] You may attempt to dissolve the gum in Dichloromethane (DCM), wash with water, dry, and re-attempt crystallization with Hexane/Ethyl Acetate.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude 1-ethenylsulfanyl-4-nitrobenzene SolventTest Test Solubility in Hot Ethanol (60°C) Start->SolventTest Dissolves Dissolves Completely? SolventTest->Dissolves ProcessA Cool to Room Temp Dissolves->ProcessA Yes RemedyOil Add more EtOH (Dilute) or Switch to MeOH/H2O Dissolves->RemedyOil No (Insoluble/Gums) Precipitate Crystals Form? ProcessA->Precipitate OilingOut Forms Oil Droplets Precipitate->OilingOut No (Oil) NoCrystals Solution remains clear Precipitate->NoCrystals No (Clear) Success Filter & Dry (Vacuum, <40°C) Precipitate->Success Yes (Crystals) OilingOut->RemedyOil RemedyOil->ProcessA RemedyClear Rotovap 50% solvent or Add Water (Anti-solvent) NoCrystals->RemedyClear RemedyClear->ProcessA

Figure 1: Purification Logic Flowchart for Nitro-Vinyl Sulfides.

Stability & Storage Data

ParameterSpecificationReason
Storage Temp 2°C – 8°CRetards spontaneous polymerization of the vinyl group.[1][2]
Atmosphere Argon or NitrogenVinyl sulfides can oxidize to sulfoxides/sulfones in air over time.[2]
Light Sensitivity Protect from LightNitro compounds often darken (photodecomposition) upon UV exposure.[2]
Shelf Life ~6 MonthsAssuming cold, dark, inert storage.

References

  • Organic Syntheses, Coll.[2][6] Vol. 9, p. 107 (1998). Synthesis of Phenyl Vinyl Sulfide.[2] (Provides baseline stability and handling data for aryl vinyl sulfides).

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[2] 5th Ed. Longman Scientific & Technical. (Standard reference for recrystallization of nitro-aromatics).

  • PubChem Compound Summary. 4-Nitrophenyl phenyl sulfide (Analogous properties).[1][2][2]

  • University of Rochester, Dept of Chemistry. Solvents for Recrystallization.[2] (General guide for solvent polarity matching).

Disclaimer: This guide is for research purposes only. 1-ethenylsulfanyl-4-nitrobenzene is a chemical intermediate; users must consult the Safety Data Sheet (SDS) for specific toxicity and handling hazards before use.[1][2]

Sources

Optimization

Technical Support Center: Purification of Vinyl Sulfide Products

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in organic synthesis: the removal of unreacted 4-nitrothiophenol from a d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in organic synthesis: the removal of unreacted 4-nitrothiophenol from a desired vinyl sulfide product. The presence of this vibrant yellow, odorous impurity can complicate downstream applications and compromise final product purity. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is removing residual 4-nitrothiophenol so challenging?

The difficulty in separating 4-nitrothiophenol from your vinyl sulfide product stems from their overlapping physical properties. 4-Nitrothiophenol is a yellow, crystalline solid that is soluble in many common organic solvents, much like many vinyl sulfide products.[1][2] This similarity in solubility can lead to co-elution during chromatographic purification and co-precipitation during crystallization attempts.

The key to successful separation lies in exploiting the unique chemical reactivity of the thiol group (-SH) on the 4-nitrothiophenol. The nitro group (-NO2) makes the thiol proton significantly acidic, far more so than a typical alkyl or aryl thiol. This acidity is the leverage point for our primary purification strategies.

Table 1: Comparative Physicochemical Properties

Property4-NitrothiophenolGeneric Vinyl Sulfide (e.g., Phenyl Vinyl Sulfide)Rationale for Separation Challenge
Appearance Yellow Solid[1]Colorless to Pale Yellow Liquid/Solid[3]The yellow color is a useful visual indicator of the impurity.
Polarity Moderately PolarVaries (Generally Less Polar)Similar polarities can cause overlapping on silica gel chromatography.
Solubility Soluble in many organic solvents (e.g., DCM, EtOAc, Alcohols)[1]Typically soluble in common organic solvents[3]Shared solubility makes simple solvent washing ineffective without a chemical change.
Acidity (pKa) ~4.5 - 5.5 (estimated)Not acidicThe acidic thiol proton is the primary handle for chemical separation.
Q2: I've just finished my reaction. What is the first and simplest purification step I should try?

The most straightforward initial purification step is a liquid-liquid extraction using a mild aqueous base. This technique, often called a "basic wash," deprotonates the acidic 4-nitrothiophenol, converting it into its water-soluble salt, 4-nitrothiophenolate. The neutral vinyl sulfide product remains in the organic layer, allowing for a clean separation.

cluster_0 Step 1: In Separatory Funnel cluster_1 Step 2: Separation cluster_2 Step 3: Isolation A Crude Reaction Mixture (Vinyl Sulfide + 4-Nitrothiophenol) in Organic Solvent (e.g., EtOAc, DCM) B Add Aqueous Base (e.g., 1M NaHCO3 or 1M NaOH) A->B Mix thoroughly C Organic Layer: Vinyl Sulfide Product B->C Allow layers to separate D Aqueous Layer: Sodium 4-Nitrothiophenolate (Water-Soluble Salt) B->D E Drain & Collect Organic Layer C->E F Wash with Brine E->F G Dry over Na2SO4 or MgSO4 F->G H Filter & Evaporate Solvent G->H I Purified Vinyl Sulfide H->I

Caption: Basic extraction workflow for removing 4-nitrothiophenol.

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer this solution to a separatory funnel.

  • Extraction: Add an equal volume of a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

    • Scientist's Note: Use NaHCO₃ first, as it is a weaker base and less likely to cause side reactions with sensitive functional groups on your product. If the yellow color persists in the organic layer, a stronger base like 1M NaOH may be necessary. Be cautious with NaOH if your product contains base-labile groups (e.g., esters).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup (especially with bicarbonate).

  • Separation: Allow the layers to separate. The lower aqueous layer should be bright yellow, containing the deprotonated impurity. Drain and discard this aqueous layer.

  • Repeat: Repeat the wash 1-2 more times with fresh aqueous base until the aqueous layer is colorless.

  • Final Wash & Dry: Wash the organic layer once with water, followed by a wash with brine to aid in removing residual water.[4] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your product.

Q3: The basic wash helped, but my product is still yellow. What's next?

If a basic wash is insufficient, flash column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[5] Since the vinyl sulfide is generally less polar than the 4-nitrothiophenol, it will travel through the column faster.

Caption: Step-by-step workflow for flash column chromatography.

  • Solvent System Selection (TLC): Use Thin Layer Chromatography (TLC) to find an appropriate eluent system. The goal is to find a solvent mixture where your vinyl sulfide product has an Rf value of approximately 0.3-0.4, and the 4-nitrothiophenol spot is well-separated (ideally at the baseline or a much lower Rf).

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (either as a slurry or dry-packed and then wetted).[6]

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. For best results, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).[7]

  • Elution: Run the column by applying positive pressure (flash chromatography). Begin collecting fractions immediately.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product. The yellow band of 4-nitrothiophenol should move much more slowly or remain at the top of the column.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Suggested Starting Eluent Systems for TLC Analysis

Solvent System (v/v)PolarityComments
10% Ethyl Acetate / HexanesLowGood starting point for non-polar vinyl sulfides.
20% Ethyl Acetate / HexanesMediumIncrease polarity if the product has a low Rf in 10% EtOAc.
5% Ether / DichloromethaneMediumGood alternative system; DCM can improve the solubility of some compounds.
Q4: I've tried extraction and chromatography, but I still can't get rid of the last traces of 4-nitrothiophenol. What other methods can I use?

For stubborn impurities, more specialized techniques are required. Recrystallization and the use of scavenger resins are powerful alternatives.

Recrystallization purifies a solid compound by dissolving it in a hot solvent and allowing it to slowly cool, forming pure crystals while impurities remain in the solution.[8] This method is only suitable if your vinyl sulfide product is a solid at room temperature.

  • Principle: The ideal recrystallization solvent will dissolve your vinyl sulfide product when hot but not when cold.[9] The 4-nitrothiophenol impurity, being present in a small amount, will ideally remain in the cold solvent (the "mother liquor").

  • Procedure:

    • Find a suitable solvent or solvent pair (e.g., ethanol/water, hexanes/ethyl acetate) by testing small samples.[10]

    • Dissolve the impure solid in the minimum amount of boiling solvent.

    • If the solution is colored by the impurity, you can add a small amount of activated charcoal to adsorb it, then hot-filter the solution.[8]

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of impurities from a solution.[11] For this problem, a thiol-scavenging resin is ideal. These resins are often polystyrene or silica-based and are functionalized with groups that covalently bind to thiols.[12][13]

cluster_0 Solution Phase resin Scavenger Resin (Solid Support) Reactive Group (e.g., Electrophile) Bound Impurity is Filtered Off product Vinyl Sulfide (Product) Remains in Solution impurity 4-Nitrothiophenol (Impurity) impurity->resin:f1 Covalent Bond Formation

Caption: How a scavenger resin selectively removes thiol impurities.

  • Types of Resins:

    • Electrophile-based scavengers: Resins functionalized with groups like maleimide or iodoacetamide will react with the nucleophilic thiol.

    • Metal-scavenging resins: Some thiol-functionalized resins are excellent at scavenging metals, but can also be used in reverse to bind other thiols.[14]

  • Detailed Protocol: Scavenger Resin Purification

    • Choose a Resin: Select a commercially available thiol scavenger resin (e.g., ISOLUTE® Si-Thiol, MP-Thiol).[12][13]

    • Dissolve: Dissolve your impure product in a compatible solvent (e.g., DCM, THF, DMF).[13]

    • Add Resin: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the estimated amount of impurity).

    • Stir: Stir the mixture at room temperature or with gentle heating according to the manufacturer's instructions for several hours or overnight.

    • Filter: Filter the reaction mixture to remove the resin, which now has the 4-nitrothiophenol covalently bound to it.

    • Isolate: Wash the resin with fresh solvent to recover any adsorbed product. Combine the filtrates and evaporate the solvent to obtain your purified vinyl sulfide.

References
  • Supra Sciences. (n.d.). Thiol (SH). Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Biotage. (n.d.). ISOLUTE® Si-Thiol | Metal scavenger. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of vinyl sulfides. Retrieved from [Link]

  • RSC Publishing. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrothiophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl Vinyl Sulfide. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Use of Vinyl Sulfides in Fischer Indole Reactions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • American Chemical Society. (2022). Base-Promoted Synthesis of Vinyl Sulfides from Sulfonium Triflates. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). General-base catalysis of the elimination of 4-nitrothiophenol.... Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes. Retrieved from [Link]

  • The Good Scents Company. (n.d.). vinyl sulfide, 627-51-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Department of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenyl vinyl sulfide. Retrieved from [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321001A - Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl sulfide synthesis by C-S coupling. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of Vinyl Sulfides. Retrieved from [Link]

  • Biocompare. (n.d.). Chromatography and Separation. Retrieved from [Link]

  • Sorbead India. (n.d.). Silica Gel | Purification of Peptides - Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of the reactions of vinyl halides to form vinyl sulfides. Retrieved from [Link]

  • American Chemical Society. (2024). Mechanism of Plasmon-Induced Catalysis of Thiolates and the Impact of Reaction Conditions. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Troubleshooting

stability of p-nitrophenyl vinyl sulfide under acidic hydrolysis conditions

This guide serves as a specialized technical support resource for researchers working with p-Nitrophenyl Vinyl Sulfide (PNPVS) . It synthesizes mechanistic physical organic chemistry with practical laboratory protocols t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with p-Nitrophenyl Vinyl Sulfide (PNPVS) . It synthesizes mechanistic physical organic chemistry with practical laboratory protocols to address stability concerns under acidic hydrolysis conditions.

Topic: Stability & Reactivity Profile Under Acidic Hydrolysis Conditions Product Code: PNPVS-001 (Generic Reference) CAS: 42150-17-4 Support Level: Tier 3 (Senior Scientist/Method Development)

Executive Summary & Stability Profile[1]

Status: High Stability in Mild Acid / Kinetic Resistance in Strong Acid

Unlike its ester analog (p-nitrophenyl acetate), which hydrolyzes rapidly, p-nitrophenyl vinyl sulfide displays remarkable resistance to acidic hydrolysis. This resistance is driven by the electronic withdrawal of the nitro group, which destabilizes the rate-determining cationic intermediate.

ConditionStability RatingObserved Half-Life (

)
Primary Degradation Product
pH 4.0 - 6.0 (Buffers) Excellent> 2 weeks (25°C)None
0.1 M HCl (aq) Good> 24 hours (25°C)p-Nitrothiophenol
1.0 M HCl (Reflux) Poor< 1 hourp-Nitrothiophenol + Acetaldehyde
Neat / Conc. Acid UnstableN/APolymer/Oligomers (Cationic polymerization)

Mechanistic Insights (The "Why" Behind the Stability)

To troubleshoot experimental failures, you must understand the degradation mechanism. Hydrolysis of vinyl sulfides is acid-catalyzed and proceeds via an


 mechanism (Protonation of the double bond).
The "Nitro Effect" (Expert Insight)

The hydrolysis rate is governed by the formation of a thionium ion intermediate .

  • Standard Vinyl Sulfides: The sulfur atom donates electron density to stabilize the positive charge on the

    
    -carbon (resonance stabilization).
    
  • PNPVS Specifics: The p-nitro group is strongly electron-withdrawing (

    
    ). It pulls electron density away from the sulfur, significantly reducing the sulfur's ability to stabilize the thionium ion.
    
  • Result: The activation energy for protonation increases, making PNPVS orders of magnitude more stable than phenyl vinyl sulfide or alkyl vinyl sulfides in acidic media.

Visualization: Hydrolysis Pathway & Electronic Deceleration

The following diagram illustrates the critical bottleneck (Step 1) and how the nitro group acts as a "brake" on the reaction.

HydrolysisMechanism cluster_effect The Nitro Effect Reactant p-Nitrophenyl Vinyl Sulfide (Ground State) TS Transition State (Destabilized by NO2) Reactant->TS Slow Protonation (H+) Rate Limiting Step Thionium Thionium Ion (Intermediate) TS->Thionium Hemithioacetal Hemithioacetal (Unstable) Thionium->Hemithioacetal + H2O (Fast) Products p-Nitrothiophenol + Acetaldehyde Hemithioacetal->Products Collapse

Figure 1: Acid-catalyzed hydrolysis mechanism.[1] The electron-withdrawing p-nitro group destabilizes the transition state, effectively "locking" the molecule against protonation in mild acid.

Troubleshooting Guide (Q&A Format)

Issue 1: "I smell a 'rotten egg' odor during my reaction workup."

Diagnosis: C-S bond cleavage has occurred, releasing p-nitrothiophenol. Root Cause:

  • Heat + Acid: Did you heat the reaction above 60°C in the presence of acid?

  • Trace Oxidants: If the smell is accompanied by a precipitate, you may have oxidized the thiol to the disulfide (bis(p-nitrophenyl) disulfide). Solution:

  • Keep acidic workups below 25°C.

  • Verify pH.[1][2] If pH < 1, dilute immediately.

  • Self-Validation: Check TLC. p-Nitrothiophenol is more polar than PNPVS and stains yellow/orange intensely.

Issue 2: "My yield is low, but I don't see hydrolysis products."

Diagnosis: Cationic Polymerization. Context: Vinyl sulfides are electron-rich alkenes (monomers).[3] In concentrated acid (without water to quench the cation), they undergo cationic polymerization. Solution:

  • Avoid neat acidic conditions (e.g., TFA without solvent).

  • Always use a nucleophilic co-solvent or water to trap any transient cations.

Issue 3: "The compound is disappearing in my cysteine-labeling assay at pH 5."

Diagnosis: Competitive Thiol Exchange (Not Hydrolysis). Explanation: At pH 5, hydrolysis is negligible. However, if you have free thiols (e.g., DTT,


-mercaptoethanol) in your buffer, they will attack the vinyl group via Michael addition, consuming the PNPVS.
Test:  Run a control with only buffer (no protein/thiol). If PNPVS is stable, the loss is due to specific reactivity, not instability.

Standardized Protocols

Protocol A: Stability Validation Assay

Use this protocol to verify reagent integrity before critical experiments.

  • Preparation: Dissolve PNPVS (10 mM) in Acetonitrile (MeCN).

  • Induction: Dilute 1:10 into 1.0 M HCl (Final conc: 1 mM PNPVS, 10% MeCN).

  • Incubation: Hold at 25°C.

  • Monitoring:

    • Take aliquots at

      
      .
      
    • Analyze via HPLC (UV detection at 310 nm for PNPVS; 340-400 nm for p-nitrothiophenol).

  • Criteria:

    • Pass: >95% PNPVS remaining at 4 hours.

    • Fail: >10% degradation at 1 hour.

Protocol B: Purification of Partially Hydrolyzed Stocks

If your stock smells of thiols, use this wash to restore purity.

  • Dissolve crude PNPVS in Dichloromethane (DCM) .

  • Wash 2x with 10% Na₂CO₃ (aq) .

    • Mechanism:[1][4][5][6][7][8]p-Nitrothiophenol (

      
      ) is deprotonated by carbonate and moves to the aqueous layer (yellow color). PNPVS remains in the organic layer.
      
  • Wash 1x with Brine.

  • Dry over MgSO₄ and concentrate.

Decision Tree: Experimental Design

Use this flow to determine if PNPVS is suitable for your specific acidic conditions.

DecisionTree Start Start: Experimental Conditions Q1 Is pH < 1.0? Start->Q1 Q2 Is Temperature > 50°C? Q1->Q2 No (pH > 1) Q3 Is solvent anhydrous? Q1->Q3 Yes (Strong Acid) ResultStable STABLE Proceed with experiment Q2->ResultStable No ResultUnstable UNSTABLE Expect Hydrolysis Q2->ResultUnstable Yes ResultCaution CAUTION Monitor for polymerization Q3->ResultCaution Yes (Neat Acid) Q3->ResultUnstable No (Aqueous Acid)

Figure 2: Stability decision matrix. Use this to predict PNPVS behavior in your specific solvent/pH system.

References

  • McClelland, R. A. (1977).[8] Vinyl sulfide hydrolysis. Canadian Journal of Chemistry, 55(3), 548–553.

    • Core Reference: Establishes the thionium ion mechanism and compares r
  • Bates, C. G., et al. (2004).[4][9] Copper-Catalyzed Synthesis of Vinyl Sulfides. Organic Letters, 6(26), 5005–5008.

    • Context: Provides synthesis routes and stability data for vinyl sulfides during metal-c
  • Um, I. H., & Kim, S. (2021).[1][5] Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate.[5] Canadian Journal of Chemistry.[5][8]

    • Comparative Data: Contrasts the reactivity of thio-derivatives vs. oxygen-esters, highlighting the stability differences relevant to the p-nitro group.
  • Organic Syntheses. (1998). Phenyl Vinyl Sulfide.[1][3] Org.[4][9][10][11] Synth. Coll. Vol. 9, p.656.[3]

    • Protocol: Standard for handling and storage stability of aryl vinyl sulfides.

Sources

Optimization

Technical Support Center: Optimizing Vinylation Reactions of Nitro-Substituted Thiophenols

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the vinylation of nitro-substituted thiophenols. This guide is designed to provide you with in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the vinylation of nitro-substituted thiophenols. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction yields. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success in synthesizing these valuable chemical entities.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the vinylation of nitro-substituted thiophenols. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Issue 1: Low or No Product Yield

You've set up your vinylation reaction with a nitro-substituted thiophenol, but upon analysis, you observe a low yield of the desired vinyl sulfide or no product at all.

The first step in many vinylation reactions is the deprotonation of the thiol to form the more nucleophilic thiolate.[1] The electron-withdrawing nature of the nitro group increases the acidity of the thiol proton, which is generally favorable. However, an inappropriate choice of base or reaction conditions can still lead to incomplete deprotonation.

Solution Pathway:

  • Base Selection: Ensure the base is strong enough to quantitatively deprotonate the nitro-substituted thiophenol. While weaker bases may suffice for some thiophenols, a stronger base like potassium tert-butoxide (tBuOK) is often more effective.[2] The combination of KOtBu in a polar aprotic solvent like DMSO can create a "superbasic" medium, which can be highly effective.[3]

  • Solvent Choice: The solvent plays a crucial role in the solubility of the thiolate salt and the overall reaction rate. Polar aprotic solvents such as THF, DMF, or DMSO are generally preferred.[2][3]

  • Order of Addition: In some systems, particularly with sensitive reagents, the order of addition can be critical. It is often beneficial to stir the thiophenol and the base in the solvent for a short period before adding the vinylating agent to ensure complete formation of the thiolate.[2]

For palladium- or copper-catalyzed vinylations, the active catalytic species may not be forming efficiently or could be decomposing under the reaction conditions.

Solution Pathway:

  • Ligand Choice: The choice of ligand is critical for stabilizing the metal center and facilitating the catalytic cycle. For palladium-catalyzed reactions, electron-rich and bulky phosphine ligands can be effective.[4][5] In copper-catalyzed systems, ligands like 1,10-phenanthroline can be crucial for achieving good yields, especially with less reactive vinyl halides.[6][7][8]

  • Catalyst Precursor: Ensure the quality of your metal precursor. For instance, using a stable and air-tolerant palladium complex can improve reproducibility.[4]

  • Inert Atmosphere: While some modern catalysts are air-stable, many vinylation reactions, particularly those involving palladium, benefit from being conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the catalyst.

The choice of vinylating agent and its reactivity can significantly impact the reaction outcome.

Solution Pathway:

  • Reactivity of the Vinylating Agent: For transition-metal-free vinylations, hypervalent iodine reagents like vinylbenziodoxolones (VBX) have shown great promise.[2][9][10] However, it's important to note that the substituents on the VBX reagent itself can influence the reaction's chemoselectivity.

  • Vinyl Halide Reactivity (for Metal-Catalyzed Reactions): In copper- or palladium-catalyzed reactions, the reactivity of the vinyl halide follows the general trend: I > Br > Cl. If you are using a less reactive vinyl bromide or chloride, you may need to employ more forcing conditions, a more active catalyst system, or a more specialized ligand.[6][7][8]

Troubleshooting Flowchart for Low Yield

start Low or No Yield cause1 Inefficient Deprotonation? start->cause1 cause2 Catalyst Issue? cause1->cause2 No solution1a Use Stronger Base (e.g., tBuOK) cause1->solution1a Yes cause3 Vinylating Agent? cause2->cause3 No solution2a Screen Ligands cause2->solution2a Yes solution3a Consider Alternative Vinylating Agent cause3->solution3a Yes solution1b Optimize Solvent (THF, DMSO) solution1a->solution1b solution1c Check Order of Addition solution1b->solution1c solution2b Verify Catalyst Quality solution2a->solution2b solution2c Ensure Inert Atmosphere solution2b->solution2c solution3b Use More Reactive Vinyl Halide (I > Br > Cl) solution3a->solution3b

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Byproducts

Your reaction is proceeding, but you are observing the formation of unwanted byproducts, which complicates purification and reduces the isolated yield of your desired vinyl sulfide.

A common byproduct in reactions involving thiols is the corresponding disulfide, formed by the oxidation of the starting thiophenol.

Solution Pathway:

  • Degassing and Anhydrous Conditions: The formation of disulfides is often promoted by the presence of oxygen. Performing the reaction under an inert atmosphere and using degassed, anhydrous solvents can significantly suppress this side reaction.[2]

  • Stoichiometry: In some cases, using a slight excess of the vinylating agent might help to consume the thiolate before it has a chance to oxidize.

In metal-catalyzed reactions, homocoupling of the vinylating agent can occur, leading to the formation of butadiene derivatives.

Solution Pathway:

  • Ligand and Catalyst Concentration: The choice of ligand and the catalyst loading can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screening different ligands and optimizing the catalyst concentration may be necessary.

  • Temperature Control: Reaction temperature can also affect the rates of competing reaction pathways. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can sometimes minimize byproduct formation.

When using certain hypervalent iodine reagents, such as nitro-substituted vinylbenziodoxolones, poor chemoselectivity can lead to the transfer of the aryl group from the reagent to the thiophenol, resulting in the formation of a diaryl sulfide instead of the desired vinyl sulfide.[2][10]

Solution Pathway:

  • Modify the Vinylating Agent: If aryl group transfer is a significant issue, consider using a vinylating agent with a different substitution pattern on the benziodoxolone core. For instance, reagents with moderately electron-donating substituents have been shown to favor the desired vinyl transfer.[2]

  • Alternative Vinylation Methods: If modifying the hypervalent iodine reagent is not feasible, exploring alternative vinylation methods, such as copper- or palladium-catalyzed cross-coupling with a simple vinyl halide, may be a more direct solution.[6][7][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the vinylation of a thiophenol?

A1: The mechanism depends on the chosen methodology.

  • For transition-metal-free vinylation with vinylbenziodoxolones (VBX): The reaction is believed to proceed via a ligand coupling mechanism. The deprotonated thiophenol (thiolate) coordinates to the iodine(III) center of the VBX reagent, followed by reductive elimination to form the C-S bond and the vinyl sulfide product.[1]

  • For palladium-catalyzed vinylation (Heck-type reaction): The catalytic cycle typically involves: 1) Oxidative addition of the vinyl halide to a Pd(0) complex. 2) Coordination of the thiolate to the resulting Pd(II) complex. 3) Reductive elimination to form the vinyl sulfide and regenerate the Pd(0) catalyst.[4][11]

  • For copper-catalyzed vinylation: The mechanism is thought to involve the formation of a copper-thiolate species, which then undergoes coupling with the vinyl halide.[6][7][8]

Generalized Vinylation Mechanism

cluster_0 General Vinylation Pathway Thiophenol Thiophenol Thiolate Thiolate Thiophenol->Thiolate + Base Intermediate\n(Metal or Hypervalent Iodine Complex) Intermediate (Metal or Hypervalent Iodine Complex) Thiolate->Intermediate\n(Metal or Hypervalent Iodine Complex) + Vinylating Agent Vinyl Sulfide Vinyl Sulfide Intermediate\n(Metal or Hypervalent Iodine Complex)->Vinyl Sulfide Reductive Elimination/ Ligand Coupling

Caption: A simplified diagram of the vinylation process.

Q2: How does the nitro group on the thiophenol affect the reaction?

A2: The nitro group is a strong electron-withdrawing group, which has several effects:

  • Increased Acidity: It increases the acidity of the thiol proton, making deprotonation easier. This can be advantageous, potentially allowing for the use of milder bases.

  • Nucleophilicity of the Thiolate: While the nitro group makes the starting thiol more acidic, it also decreases the nucleophilicity of the resulting thiolate anion through resonance delocalization. This can slow down the rate of the desired C-S bond formation.

  • Product Stability: The electron-withdrawing nature of the nitro group can influence the electronic properties and stability of the final vinyl sulfide product.

In general, thiophenols with electron-withdrawing substituents are well-tolerated in many vinylation reactions.

Q3: What are the key reaction parameters to optimize for this reaction?

A3: The following table summarizes the key parameters and their typical ranges for optimization.

ParameterTypical Conditions & ConsiderationsRationale
Catalyst Pd-based: Pd(OAc)₂, Pd₂(dba)₃Cu-based: CuI, Cu₂O[6][7][8][12]None: For reactions with hypervalent iodine reagents[2]The choice of metal and its oxidation state is fundamental to the catalytic cycle.
Ligand For Pd: Phosphine ligands (e.g., PPh₃, Xantphos)[4][5]For Cu: N-donor ligands (e.g., 1,10-phenanthroline)[6][7][8]Ligands stabilize the metal center, modulate its reactivity, and prevent catalyst decomposition.
Base K₂CO₃, Cs₂CO₃, KOtBu[2][3]Essential for deprotonating the thiophenol to the active thiolate nucleophile.
Solvent THF, Dioxane, DMF, DMSO[2][3]Affects solubility of reagents and can influence reaction rates.
Temperature Room Temperature to 130 °C[3]Higher temperatures can increase reaction rates but may also lead to byproduct formation.
Vinylating Agent Vinyl halides (I, Br, Cl), Vinylbenziodoxolones (VBX)[2][6][13]The source of the vinyl group; its reactivity is a key factor in reaction success.

Q4: Can I use acetylene gas directly for the vinylation?

A4: Yes, the direct vinylation of thiols with acetylene is a well-established method, often referred to as the Reppe vinylation.[13] More recently, methods using calcium carbide as a solid, safer source of acetylene in situ have been developed and shown to be highly efficient for the vinylation of a broad range of thiols.[3] These reactions are typically base-catalyzed, often using KOtBu in DMSO.[3]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Transition-Metal-Free Vinylation using VBX

This protocol is adapted from the work of Olofsson and coworkers.

  • To an oven-dried vial equipped with a magnetic stir bar, add the nitro-substituted thiophenol (1.0 equiv, 0.3 mmol).

  • Under an argon atmosphere, add anhydrous and degassed THF (2.0 mL).

  • Sequentially add the vinylbenziodoxolone (VBX) reagent (1.1 equiv) and potassium tert-butoxide (tBuOK) (1.0 equiv).

  • Rinse the vial with an additional 1.0 mL of THF.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Quench the reaction by adding water (2.0 mL).

  • Extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed S-Vinylation

This protocol is based on the findings for copper-catalyzed vinylation of thiols with vinyl halides.[6][7][8]

  • To a reaction tube, add Cu₂O (5 mol %), the nitro-substituted thiophenol (0.5 mmol), and a magnetic stir bar.

  • Add 1,10-phenanthroline (10 mol %) as the ligand.

  • Add KOH (1.0 mmol) as the base.

  • Add dioxane (0.25 mL) as the solvent.

  • Add the vinyl bromide (0.6 mmol).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

  • Castoldi, L., Di Tommaso, E. M., Reitti, M., Gräfen, B., & Olofsson, B. (2020). Electrophilic Vinylation of Thiols under Mild and Transition Metal-Free Conditions. Angewandte Chemie International Edition, 59(36), 15512-15516. [Link]

  • Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. ResearchGate. [Link]

  • Castoldi, L., et al. (2020). Electrophilic Vinylation of Thiols under Mild and Transition Metal-Free Conditions. Angewandte Chemie International Edition. Available at: [Link]

  • Castoldi, L., et al. (2020). Electrophilic Vinylation of Thiols under Mild and Transition Metal-Free Conditions. Department of Chemistry, Stockholm University. [Link]

  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925. [Link]

  • Maehara, A., et al. (2008). Palladium-catalyzed direct oxidative vinylation of thiophenes and furans under weakly basic conditions. Semantic Scholar. [Link]

  • Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. (2025). MDPI. [Link]

  • Electrophilic Vinylation of Thiols under Mild and Transition Metal-Free Conditions. (2020). ResearchGate. [Link]

  • Electrophilic Vinylation of Thiols under Mild and Transition Metal-Free Conditions. (2020). ResearchGate. [Link]

  • Inter and intramolecular S-vinylation of thiols. ResearchGate. [Link]

  • A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. PMC. [Link]

  • Vinylation. Wikipedia. [Link]

  • Kao, H.-L., & Lee, C.-F. (2011). Efficient Copper-Catalyzed S-Vinylation of Thiols with Vinyl Halides. Organic Letters, 13(19), 5204–5207. [Link]

  • Zhao, Q., et al. (2009). "Ligand-Free" CuI-Catalyzed Highly Efficient Intramolecular S-Vinylation of Thiols with Vinyl Chlorides and Bromides. The Journal of Organic Chemistry, 74(1), 459–462. [Link]

  • Efficient Copper-Catalyzed S-Vinylation of Thiols with Vinyl Halides. Organic Letters. [Link]

  • Efficient Copper-Catalyzed S-Vinylation of Thiols with Vinyl Halides. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Sulfur-Containing Nitrobenzene Derivatives

This technical guide is structured as a Tier 3 Support Knowledge Base for researchers handling sulfur-containing nitrobenzene derivatives (e.g., nitro-thioethers, nitro-sulfonyl chlorides, nitro-mercaptans). Ticket Categ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for researchers handling sulfur-containing nitrobenzene derivatives (e.g., nitro-thioethers, nitro-sulfonyl chlorides, nitro-mercaptans).

Ticket Category: High-Hazard Organic Synthesis & Scale-up Support Level: Senior Application Scientist

Critical Safety Briefing: The "Dual-Threat" Profile

Status: [MANDATORY READ]

Handling these derivatives requires navigating two distinct hazard classes simultaneously: the energetic instability of the nitro group and the chemical toxicity/reactivity of the sulfur moiety.

The "Internal Redox" Hazard
  • The Mechanism: Nitro groups (

    
    ) are strong oxidants. Sulfur groups (thiols 
    
    
    
    , sulfides
    
    
    ) are reductants. When present on the same molecule or in a concentrated mixture, they create a self-contained fuel-oxidizer system.
  • The Risk: Elevated temperatures (even during distillation) can trigger an intramolecular redox reaction, leading to rapid, autocatalytic decomposition or explosion.

  • Immediate Action: Never distill these compounds to dryness. Always determine the Onset Temperature (

    
    ) via Differential Scanning Calorimetry (DSC) before heating >50°C.
    
The Sulfonyl Chloride Sub-Class
  • The Risk: Nitrobenzenesulfonyl chlorides react violently with water to release

    
     gas and generate heat, potentially triggering the thermal instability of the nitro group.
    
  • Storage: Store in hermetically sealed containers with desiccant packs. Hydrolysis creates sulfuric acid derivatives that can catalyze further decomposition.

Troubleshooting Guides (FAQs)

Issue Ticket #1: "My hydrogenation reaction stopped at 50% conversion."

Diagnosis: Catalyst Poisoning via Metal-Sulfur Coordination. Root Cause: Sulfur atoms possess lone pairs that bind irreversibly to the active sites of transition metal catalysts (Pd, Pt, Rh), forming inactive metal sulfides.

Troubleshooting Steps:

  • Check Catalyst Loading: Standard 5-10% loadings of Pd/C are insufficient. For sulfur-containing substrates, you often need 20-50 wt% catalyst loading (which is economically unviable).

  • Switch Methodology: If the sulfur is in a sulfide/thioether linkage, catalytic hydrogenation is high-risk. Switch to Chemical Reduction (See Protocol A).

  • Modified Catalysts: If hydrogenation is mandatory, switch to Platinum on Carbon (Pt/C) with Vanadium modifiers , which generally show higher resistance to sulfur poisoning than Palladium.

Issue Ticket #2: "The reaction vessel temperature spiked unexpectedly during reagent addition."

Diagnosis: Nucleophilic Aromatic Substitution (


) Runaway.
Root Cause:  The nitro group activates the benzene ring for nucleophilic attack. Thiols (mercaptans) are potent nucleophiles. The 

reaction is highly exothermic.

Corrective Action:

  • Control: Addition rate must be strictly limited by the cooling capacity of the reactor.

  • Monitoring: Use internal temperature probes, not jacket temperature. The lag time in glass vessels can hide a runaway until it is too late.

  • Quench: Have a pre-cooled solvent reservoir ready to dilute the reaction immediately if

    
     exceeds the safety limit (typically 
    
    
    
    ).
Issue Ticket #3: "Persistent 'rotten egg' odor despite standard washing."

Diagnosis: Fugitive Thiol/H2S Emissions. Root Cause: Trace unreacted thiols or hydrolysis of thioesters. The human nose detects these at ppb levels.

Corrective Action:

  • Do NOT use simple acid/base washes: Acidifying waste containing sulfide salts releases lethal

    
     gas.
    
  • Oxidative Scrubbing: You must chemically alter the sulfur oxidation state. Use the Hypochlorite Destruction Method (See Protocol B).

Decision Logic & Workflows

Workflow 1: Selecting the Right Reduction Method

Use this logic tree to avoid catalyst poisoning and side reactions.

ReductionLogic Start Start: Nitro-Sulfur Reduction Q1 Is the Sulfur group sensitive to reduction? (e.g., Disulfide S-S) Start->Q1 Method1 USE MILD CHEMICAL REDUCTION (Zn/NH4Cl or Sodium Dithionite) Q1->Method1 Yes (Preserve S-S) Q2 Is the Sulfur a poisoning risk? (Thiol/Sulfide) Q1->Q2 No (Stable Thioether) Method2 USE BECHAMP REDUCTION (Fe / Acid) Q2->Method2 Yes (High Risk) Method3 CATALYTIC HYDROGENATION (Requires Pt/C + High Loading) Q2->Method3 No (Sulfone/Sulfonamide) Warning Generates Iron Sludge (See Waste Protocol) Method2->Warning Note

Caption: Decision matrix for reducing nitro groups in the presence of sulfur functionalities. Green nodes indicate recommended pathways.

Workflow 2: Thermal Safety Screening

Follow this before scaling up any sulfur-nitro reaction >10g.

SafetyFlow Step1 1. DSC Screening (3-5 mg sample) Step2 2. Calculate T(onset) Step1->Step2 Decision T(process) > T(onset) - 50°C? Step2->Decision Stop STOP: UNSAFE Redesign Process Decision->Stop Yes Go PROCEED With Active Cooling Decision->Go No

Caption: Mandatory thermal safety screening workflow. T(onset) is the temperature where exothermic decomposition begins.

Validated Experimental Protocols

Protocol A: The Bechamp Reduction (Iron/Acid)

Best for: Reducing nitro groups without poisoning catalysts or cleaving sensitive sulfur bonds.

Mechanism:



Materials:

  • Iron powder (325 mesh, reduced) - 3.0 to 5.0 equivalents.

  • Ammonium Chloride (

    
    ) or dilute 
    
    
    
    (catalytic electrolyte).
  • Solvent: Ethanol/Water (3:1) or Isopropanol/Water.

Step-by-Step:

  • Suspend: Place the nitro-sulfur compound and Iron powder in the solvent mixture.

  • Activate: Heat to 60°C.

  • Initiate: Add the acid catalyst (

    
     or 
    
    
    
    ) slowly. Warning: Induction period followed by exotherm.
  • Monitor: Reflux until TLC/HPLC shows consumption of starting material (typically 1-4 hours).

  • Workup (Crucial Step):

    • Cool to room temperature.

    • Basify to pH 9-10 with Sodium Carbonate (

      
      ) to precipitate iron salts.
      
    • Filter through a Celite pad. Note: The filter cake is pyrophoric if allowed to dry completely. Keep wet and dispose of in a dedicated metal waste container.

Protocol B: Odor Neutralization (Bleach Scrubbing)

Best for: Decontaminating glassware and treating waste streams containing thiols/sulfides.

Mechanism: Oxidation of odorous thiols/sulfides to non-volatile sulfoxides or sulfones.



Step-by-Step:

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Scrubbing: Soak all contaminated glassware in the bleach solution for 2 hours.

  • Vapor Traps: If running a reaction evolving volatile sulfur species, the exhaust line must pass through a bubbler containing 10% bleach + dilute NaOH.

  • Verification: Use lead acetate paper to test for breakthrough (turns black in presence of

    
    /thiols).
    

Comparative Data: Reduction Methods

FeatureCatalytic Hydrogenation (Pd/C)Bechamp Reduction (Fe/HCl)Sulfide Reduction (Zinin)
Compatibility with Sulfur Poor (High poisoning risk)Excellent (Robust)Excellent (Self-compatible)
Reaction Rate Fast (if not poisoned)ModerateSlow
Scalability High (if optimized)Medium (Solid waste handling)Low (H2S gas management)
Atom Economy HighLow (Stoichiometric Fe waste)Low
Safety Profile H2 gas hazardThermal stability of Fe sludgeH2S toxicity hazard

References

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier, 2017. (Standard reference for nitro/sulfur shock sensitivity).

  • Wierenga, T. "The Preparation of 3-Nitrobenzenesulfonyl Chloride." Organic Syntheses, Coll.[1] Vol. 10, p.66. (Handling of sulfonyl chlorides).

  • Blaser, H. U. "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today, 2000. (Mechanisms of sulfur poisoning in hydrogenation).

  • Occupational Safety and Health Administration (OSHA). "Hydrogen Sulfide Hazards." (Toxicity and management of sulfur byproducts).

  • Org. Process Res. Dev. "Thermal Hazard Assessment of Nitrobenzene/Dinitrobenzene Mixtures." 2011.[2] (DSC data on nitrobenzene stability).

Sources

Optimization

Technical Support Center: Navigating Sulfide Ligands in Olefin Metathesis

Welcome to the technical support center dedicated to a persistent challenge in olefin metathesis: catalyst poisoning by sulfide ligands. This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a persistent challenge in olefin metathesis: catalyst poisoning by sulfide ligands. This guide is designed for researchers, chemists, and drug development professionals who encounter sulfur-containing substrates in their synthetic pathways. Here, we move beyond acknowledging the problem to providing actionable, field-tested solutions rooted in mechanistic understanding. Our goal is to empower you to anticipate, diagnose, and overcome the challenges posed by these "catalyst poisons," turning potential reaction failures into successes.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding sulfide-induced catalyst deactivation.

Q1: Why are sulfur-containing compounds like thioethers and thiols problematic in olefin metathesis?

A1: Ruthenium-based metathesis catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are Lewis acidic metal complexes. Sulfur atoms in substrates like thioethers and thiols act as soft Lewis bases. They can strongly coordinate to the ruthenium center, which is a crucial step in the catalytic cycle.[1][2][3] This coordination can be irreversible, effectively sequestering the catalyst and preventing it from participating in the metathesis reaction.[4] This process is known as catalyst poisoning.

Q2: Are all ruthenium catalysts equally susceptible to sulfur poisoning?

A2: No, there are significant differences in tolerance. First-generation Grubbs catalysts (e.g., G-I) are generally more susceptible to poisoning by sulfur-containing compounds.[1][2] Second-generation catalysts, like Grubbs-II (G-II) and Hoveyda-Grubbs II (HG-II), which feature N-heterocyclic carbene (NHC) ligands, exhibit greater stability and tolerance.[1][2] The phosphine-free nature of HG-II, in particular, makes it a preferred choice for many sulfur-containing substrates.[3]

Q3: My reaction with a thioether substrate is sluggish or fails completely. What is the likely cause?

A3: The most probable cause is catalyst poisoning. The sulfur atom in your thioether is likely coordinating to the ruthenium center, forming a stable, inactive complex. This prevents the catalyst from initiating or propagating the metathesis cycle. The result is low or no conversion of your starting material.

Q4: I've heard that allyl sulfides can be an exception. Is this true?

A4: Yes, interestingly, allyl sulfides can be privileged substrates in aqueous cross-metathesis, particularly with phosphine-free catalysts like the Hoveyda-Grubbs second-generation catalyst.[3][5] The reactivity of allyl sulfides has been leveraged for site-selective protein modification.[5] However, the success is still catalyst and substrate-dependent.

Q5: What are the primary strategies to overcome sulfide poisoning in metathesis?

A5: There are three main strategies, which we will detail in this guide:

  • Catalyst Selection: Choosing a more robust, sulfur-tolerant catalyst, typically a second-generation Grubbs or Hoveyda-Grubbs catalyst.[1][2]

  • Substrate Modification (Protecting Groups): Temporarily masking the sulfur functionality, particularly for thiols, to prevent its interaction with the catalyst.[6]

  • Reaction Additives (Scavengers/Promoters): Introducing agents that can either preferentially bind to the catalyst to prevent poisoning or assist in the catalytic cycle. A notable example is the use of copper(I) iodide (CuI).[7][8][9][10]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to diagnosing and solving common issues encountered during the metathesis of sulfur-containing compounds.

Observed Problem Potential Cause Recommended Action(s)
No reaction or very low conversion Complete Catalyst Poisoning: The sulfur-containing functional group has irreversibly bound to the ruthenium center, deactivating the catalyst.1. Switch Catalyst: Move from a first-generation to a second-generation Grubbs or Hoveyda-Grubbs catalyst. HG-II is often the best starting point. 2. Increase Catalyst Loading: While not always cost-effective, a higher catalyst loading (e.g., 5-10 mol%) can sometimes overcome partial poisoning. 3. Introduce an Additive: For cross-metathesis with Grubbs-II, consider adding catalytic amounts of Copper(I) Iodide (CuI). See Protocol 2 for details.[7][8][9][10]
Reaction starts but stalls after partial conversion Partial Catalyst Deactivation: The catalyst is initially active but is gradually poisoned over time. This can also be due to the generation of inhibitory byproducts.1. Slow Addition of Catalyst: Instead of adding the catalyst all at once, add it portion-wise or via a syringe pump over several hours. This maintains a low, steady concentration of active catalyst.[1] 2. Protect the Sulfur Group: If your substrate contains a thiol, protection is highly recommended. See Protocol 1. 3. Optimize Temperature: Higher temperatures can sometimes lead to catalyst decomposition, especially with Grubbs-II.[11] Consider running the reaction at a lower temperature (e.g., room temperature to 40°C) for a longer period.
Formation of undesired side products (e.g., isomerized olefins) Catalyst Decomposition: Decomposed ruthenium species can catalyze olefin isomerization.[11]1. Use a More Stable Catalyst: Hoveyda-Grubbs catalysts are generally more thermally stable than their Grubbs counterparts.[11] 2. Add Isomerization Suppressants: Mildly acidic additives like phenol or quinones can sometimes suppress isomerization pathways.[11] However, test these on a small scale as they can also inhibit the desired metathesis.
Difficulty with peptide metathesis involving cysteine or methionine Strong Catalyst Inhibition by Thiol/Thioether Side Chains: The amino acid side chains are directly poisoning the catalyst.1. Side-Chain Protection is Crucial: For cysteine, the thiol group must be protected. Common protecting groups include acetamidomethyl (Acm) or trityl (Trt).[6][12] See Protocol 1 for a general approach. 2. Use Additives for Protein Metathesis: In some cases, additives like magnesium chloride have been shown to be beneficial in metathesis on protein surfaces by masking other potentially coordinating residues.[3]

Section 3: Experimental Protocols and Methodologies

Here we provide detailed, step-by-step protocols for key strategies to overcome sulfide poisoning.

Protocol 1: General Procedure for Thiol Protection Prior to Metathesis (Example: S-Tritylation of a Cysteine-containing Peptide)

This protocol describes a common method for protecting a free thiol, which is often necessary for successful metathesis, especially in the context of peptides.[6][12]

Materials:

  • Cysteine-containing substrate

  • Trityl chloride (Trt-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents (e.g., silica gel for chromatography)

Procedure:

  • Dissolve the cysteine-containing substrate in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add DIPEA (2-3 equivalents relative to the thiol).

  • In a separate flask, dissolve trityl chloride (1.5-2 equivalents) in anhydrous DCM.

  • Slowly add the trityl chloride solution to the substrate solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with a small amount of methanol.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the S-tritylated substrate.

  • The purified, protected substrate is now ready for use in the metathesis reaction. The trityl group can be removed post-metathesis under acidic conditions (e.g., trifluoroacetic acid).

Protocol 2: Cross-Metathesis with a Thioether using Grubbs-II and a Copper(I) Iodide Additive

This protocol leverages the "Copper Iodide Effect" to enhance the rate and yield of cross-metathesis reactions, particularly with the Grubbs second-generation catalyst.[7][8][9][10] The CuI is thought to act as a phosphine scavenger, facilitating the catalytic cycle, and the iodide may stabilize the ruthenium center.[7][8][9][10]

Materials:

  • Allyl sulfide substrate (1 equivalent)

  • Alkene coupling partner (1.5-2 equivalents)

  • Grubbs Second-Generation Catalyst (G-II) (1-5 mol%)

  • Copper(I) Iodide (CuI) (3-6 mol%)

  • Anhydrous, degassed solvent (e.g., diethyl ether or DCM)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the allyl sulfide substrate, the alkene coupling partner, and CuI.

  • Add the anhydrous, degassed solvent.

  • In a separate vial, weigh the Grubbs-II catalyst and dissolve it in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature or gentle reflux (e.g., 35-40°C). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by opening it to the air and adding a few drops of ethyl vinyl ether.

  • Filter the mixture through a short plug of silica gel to remove the ruthenium byproducts.

  • Concentrate the filtrate and purify the product by flash column chromatography.

Protocol 3: General Procedure for Ring-Closing Metathesis (RCM) of a Diene Sulfide

This protocol outlines a general approach for the RCM of a substrate containing a sulfide moiety, using a second-generation catalyst.

Materials:

  • Diene sulfide substrate

  • Hoveyda-Grubbs Second-Generation Catalyst (HG-II) (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or DCM)

Procedure:

  • Dissolve the diene sulfide substrate in the anhydrous, degassed solvent in a Schlenk flask under an inert atmosphere to the desired concentration (typically 0.01-0.1 M).

  • Add the Hoveyda-Grubbs II catalyst to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 40-80°C) and stir. The reaction is driven forward by the release of ethylene gas.

  • Monitor the reaction by TLC or GC-MS. Reactions are typically run for 2-24 hours.

  • Once the reaction is complete, cool to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by flash column chromatography to isolate the cyclic sulfide product.

Section 4: Visualizing the Mechanisms

To better understand the processes at play, the following diagrams illustrate the key interactions and mitigation strategies.

Catalyst_Poisoning cluster_0 Standard Metathesis Cycle cluster_1 Poisoning Pathway Catalyst Active Ru Catalyst Metallocyclobutane Ru-Metallocyclobutane Catalyst->Metallocyclobutane [2+2] Cycloaddition Poisoned_Complex Inactive Ru-S Complex Catalyst->Poisoned_Complex Strong Coordination (Deactivation) Olefin Olefin Substrate Olefin->Metallocyclobutane Metallocyclobutane->Catalyst Regeneration Product Metathesis Product Metallocyclobutane->Product Retro [2+2] S_Ligand Sulfide Ligand (Thioether/Thiol) S_Ligand->Poisoned_Complex

Figure 1: Catalyst poisoning by sulfide coordination.

Mitigation_Strategies cluster_0 Problem: Sulfide Substrate cluster_1 Solution Pathways cluster_2 Outcome: Successful Metathesis S_Substrate Substrate with -SH or -SR group Protect Strategy 1: Protecting Group S_Substrate->Protect Masks Sulfur Additive Strategy 2: Additive/Scavenger S_Substrate->Additive Intercepts Poisoning Catalyst_Choice Strategy 3: Robust Catalyst S_Substrate->Catalyst_Choice Tolerates Sulfur Metathesis_Reaction Metathesis Reaction Protect->Metathesis_Reaction Additive->Metathesis_Reaction Catalyst_Choice->Metathesis_Reaction

Figure 2: Overview of strategies to overcome sulfide poisoning.

Section 5: Catalyst Regeneration - A Note of Caution

While catalyst regeneration is a common practice in industrial catalysis, regenerating homogeneous ruthenium metathesis catalysts poisoned by sulfur in a laboratory setting is often impractical and not well-documented. The strong Ru-S bond makes removal of the sulfur poison difficult without degrading the complex catalyst structure.[4]

In industrial settings, regeneration of heterogeneous catalysts often involves high-temperature treatments with oxidizing or reducing gases.[4][13][14][15][16] These conditions are generally not compatible with the intricate organic ligands of Grubbs-type catalysts.

Recommendation: For laboratory-scale synthesis, focus on prevention (catalyst choice, substrate protection, additives) rather than regeneration. If a reaction fails due to poisoning, it is generally more efficient and reliable to filter the reaction mixture through silica or a carbon-based scavenger to remove the poisoned catalyst and restart with a fresh batch.

References

  • Lipshutz, B. H., Aquinaldo, G. T., Ghorai, S., & Voigtritter, K. (2008). Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect. Organic Letters, 10(7), 1325–1328. [Link]

  • Voigtritter, K., Ghorai, S., & Lipshutz, B. H. (2011). Rate Enhanced Olefin Cross-Metathesis Reactions: The Copper Iodide Effect. The Journal of Organic Chemistry, 76(11), 4697–4702. [Link]

  • McNamara, J. M., et al. (2013). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of visualized experiments : JoVE, (78), e50511. [Link]

  • Voigtritter, K., Ghorai, S., & Lipshutz, B. H. (2011). Rate Enhanced Olefin Cross-Metathesis Reactions: The Copper Iodide Effect. PubMed, 21528876. [Link]

  • Voigtritter, K., Ghorai, S., & Lipshutz, B. H. (2011). ChemInform Abstract: Rate Enhanced Olefin Cross-Metathesis Reactions: The Copper Iodide Effect. ResearchGate. [Link]

  • Mioskowski, C., et al. (2002). Efficiency of a ruthenium catalyst in metathesis reactions of sulfur-containing compounds. Organic Letters, 4(10), 1767-70. [Link]

  • Nissinen, V. H., Kinnunen, N. M., & Suvanto, M. (2018). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. UEF eRepo. [Link]

  • Skowerski, K., et al. (2011). Olefin metathesis reactions of sulfur containing molecules. Arkat USA. [Link]

  • Ghadiri, M. R., et al. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society, 136(33), 11654-11663. [Link]

  • Hoveyda, A. H., et al. (2012). Highly Active Ruthenium Metathesis Catalysts Exhibiting Unprecedented Activity and Z-Selectivity. Journal of the American Chemical Society, 134(1), 161-164. [Link]

  • Lin, K.-S., et al. (2021). Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. MDPI. [Link]

  • Li, J., et al. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]

  • (n.d.). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. University of North Florida. [Link]

  • Matsuo, T., et al. (2020). Reactivity regulation for olefin metathesis-catalyzing ruthenium complexes with sulfur atoms at the terminal of 2-alkoxybenzylidene ligands. Dalton Transactions, 49(29), 10141-10149. [Link]

  • Mioskowski, C., et al. (2002). Efficiency of a Ruthenium Catalyst in Metathesis Reactions of Sulfur-Containing Compounds. ResearchGate. [Link]

  • Lin, Y. A., Chalker, J. M., Davis, B. G. (2008). Allyl Sulfides Are Privileged Substrates in Aqueous Cross-Metathesis: Application to Site-Selective Protein Modification. Journal of the American Chemical Society, 130(49), 16484–16485. [Link]

  • Skowerski, K., et al. (2011). (PDF) Olefin metathesis reactions of sulfur-containing alkenes and dienes. ResearchGate. [Link]

  • Chalker, J. M. (2015). Allyl Sulfides: Reactive Substrates for Olefin Metathesis. ConnectSci. [Link]

  • Lemcoff, N. G., & Ben-Asuly, A. (2010). SULFUR CHELATED RUTHENIUM COMPOUNDS USEFUL AS OLEFIN METATHESIS CATALYSTS. Ben-Gurion University Research Portal. [Link]

  • (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. AAPPTec. [Link]

  • Fields, G. B. (1998). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. PubMed, 9701732. [Link]

  • (n.d.). First and second generation of the Grubbs and the Hoveyda-Grubbs catalysts as well as two recent examples of approaches to develop these further (Cy = cyclohexyl). ResearchGate. [Link]

  • (n.d.). Grubbs catalyst. Wikipedia. [Link]

  • B. G. de la Torre, R. T. M. de la Torre, F. Albericio. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]

  • (n.d.). Grubbs Catalyst in Ring Closing Metathesis. Scribd. [Link]

  • Chemazon-Complete Chemistry. (2023, October 27). Ring Closing Metathesis | Grubbs-II catalyst | Organometallic Reaction | GATE 2022 - Question 40 [Video]. YouTube. [Link]

  • (n.d.). Comparison of various Hoveyda-Grubbs type catalysts (conditions: 2-10...). ResearchGate. [Link]

  • (n.d.). Copper Iodide. William Blythe. [Link]

  • (n.d.). Grubbs-Hoveyda type catalysts for olefin metathesis in aqueous media. RWTH Publications. [Link]

  • Matsuo, T., et al. (2014). Synthesis and Reactivity of an Olefin Metathesis-Catalyzing Ruthenium Complex with a Selenoether Moiety in the Benzylidene Ligand. ACS Omega, 4(27), 22441-22448. [Link]

  • (n.d.). Olefin Metathesis. Master Organic Chemistry. [Link]

  • (n.d.). Olefin Metathesis: Catalysts and Catalysis. Chemistry LibreTexts. [Link]

  • (2023, June 30). Olefin Metathesis. Chemistry LibreTexts. [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 1-ethenylsulfanyl-4-nitrobenzene

Topic: Mass Spectrometry Fragmentation Pattern of 1-Ethenylsulfanyl-4-nitrobenzene Content Type: Publish Comparison Guide A Comparative Fragmentation Guide for Metabolite Identification and Impurity Profiling Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 1-Ethenylsulfanyl-4-nitrobenzene Content Type: Publish Comparison Guide

A Comparative Fragmentation Guide for Metabolite Identification and Impurity Profiling

Executive Summary

1-Ethenylsulfanyl-4-nitrobenzene (also known as p-nitrophenyl vinyl sulfide) represents a critical structural motif in the synthesis of bioactive sulfur heterocycles and functionalized polymers. Its mass spectrometry (MS) fragmentation pattern is distinct, governed by the interplay between the electron-withdrawing nitro group and the electron-rich vinyl sulfide moiety.

This guide provides an in-depth technical analysis of its Electron Ionization (EI) fragmentation pathways, comparing it directly with its oxygen analog (1-ethenyloxy-4-nitrobenzene ) and its saturated alkyl analog (1-ethylsulfanyl-4-nitrobenzene ). Understanding these patterns is essential for distinguishing this olefinic impurity from potential metabolites or degradation products in drug development pipelines.

Experimental Specifications

To ensure reproducibility and valid spectral comparison, the following experimental parameters are recommended for the generation of the data discussed below.

Table 1: Standardized EI-MS Protocol

ParameterSettingRationale
Ionization Mode Electron Impact (EI)Hard ionization is required to induce sufficient fragmentation for structural elucidation.
Electron Energy 70 eVStandard energy level to facilitate library matching (NIST/Wiley).
Source Temp 230 °CPrevents condensation while minimizing thermal degradation prior to ionization.
Transfer Line 280 °CEnsures efficient transport of the high-boiling nitroaromatic.
Mass Range m/z 40 – 400Covers molecular ion and all diagnostic fragments; excludes solvent background.
Inlet Mode SplitlessMaximizes sensitivity for trace impurity analysis.

Fragmentation Analysis & Mechanism

The fragmentation of 1-ethenylsulfanyl-4-nitrobenzene (m/z 181) is driven by two competing charge-localization sites: the nitro group (strongly electron-withdrawing) and the sulfur atom (polarizable, lone-pair donor).

Primary Fragmentation Channels
  • Molecular Ion Stability (M⁺, m/z 181): The aromatic ring coupled with the vinyl sulfide conjugation renders the molecular ion highly stable, typically appearing as the base peak (100% relative abundance) or a major peak (>70%).

  • Nitro Group Elimination:

    • Loss of NO• (m/z 151): A characteristic rearrangement of nitroaromatics involving a nitro-nitrite isomerization (

      
      ).
      
    • Loss of NO₂• (m/z 135): Direct cleavage of the C–N bond, yielding the phenyl vinyl sulfide cation.

  • Vinyl Sulfide Cleavage:

    • Loss of Vinyl Radical (•CH=CH₂, m/z 154): Homolytic cleavage of the S–vinyl bond. This is less favorable than in ethers due to the stronger C–S bond strength relative to the labile C–O bond in the excited state.

    • Loss of Acetylene (C₂H₂, m/z 155): A rearrangement process where a hydrogen atom transfers from the vinyl group to the sulfur or ring, followed by expulsion of neutral acetylene.

Mechanistic Visualization

The following pathway illustrates the competing fragmentation routes.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 181 [O2N-Ph-S-CH=CH2]+. Frag_NO [M - NO]+ m/z 151 (Phenoxy cation) M_Ion->Frag_NO - NO (30 Da) Rearrangement Frag_NO2 [M - NO2]+ m/z 135 [Ph-S-CH=CH2]+ M_Ion->Frag_NO2 - NO2 (46 Da) Direct Cleavage Frag_Vinyl [M - C2H3]+ m/z 154 [O2N-Ph-S]+ M_Ion->Frag_Vinyl - •C2H3 (27 Da) Homolytic Cleavage Frag_Acetylene [M - C2H2]+ m/z 155 [O2N-Ph-SH]+. M_Ion->Frag_Acetylene - C2H2 (26 Da) H-Transfer Frag_Phenyl Phenyl Cation m/z 77 [C6H5]+ Frag_NO2->Frag_Phenyl - SC2H3 Frag_CS Thio-fragment m/z 109 [Ph-S]+ Frag_NO2->Frag_CS - C2H3

Figure 1: Competing fragmentation pathways for 1-ethenylsulfanyl-4-nitrobenzene under 70 eV Electron Impact ionization.

Comparative Performance: Sulfide vs. Ether vs. Alkyl

To accurately identify this compound, it must be differentiated from its structural analogs. The table below highlights the "fingerprint" differences.

Table 2: Diagnostic Ion Comparison

Feature1-Ethenylsulfanyl-4-nitrobenzene (Target)1-Ethenyloxy-4-nitrobenzene (Oxygen Analog)1-Ethylsulfanyl-4-nitrobenzene (Saturated Analog)
Molecular Weight 181 165 183
Base Peak m/z 181 (M⁺) or 135m/z 165 (M⁺) or 109m/z 183 (M⁺)
Heteroatom Effect Sulfur (S) stabilizes the molecular ion more effectively than oxygen due to its ability to accommodate charge deficiency (radical cation stability).Oxygen (O) promotes rapid cleavage. The C–O bond is more prone to fragmentation, often reducing M⁺ intensity.Saturated Alkyl chain allows for McLafferty rearrangement (loss of ethylene, m/z 28) which is not possible in the vinyl analog.
Key Loss -26 Da (Acetylene) Unique to vinyl sulfides/ethers.-26 Da (Acetylene) Observed, but often accompanied by CO loss (-28 Da) from the phenol fragment.-28 Da (Ethylene) Classic McLafferty rearrangement yielding [Ar-SH]⁺ (m/z 155).
Nitro Loss Significant [M-NO]⁺ (m/z 151).Significant [M-NO]⁺ (m/z 135).Significant [M-NO]⁺ (m/z 153).
Key Differentiator:
  • Target vs. Saturated Analog: The presence of the m/z 155 peak in the saturated analog arises from the loss of ethylene (28 Da) via McLafferty rearrangement. In the vinyl target, m/z 155 arises from the loss of acetylene (26 Da). High-resolution MS (HRMS) or careful mass calibration is required to distinguish these if the parent ion is not clear, but the M+ shift (181 vs 183) is the primary indicator.

  • Target vs. Oxygen Analog: The mass shift of +16 Da (S vs O) is diagnostic. Additionally, the sulfide often shows a "rearrangement" peak at m/z 109 ([Ph-S]+) derived from the loss of the vinyl group and the nitro group, which is distinct from the phenoxy cation (m/z 93) in the ether.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Nitroaromatic Compounds. National Institute of Standards and Technology. [Link]

  • Modena, G., et al. (1997). Aryl vinyl sulfides as probes for electrophilic versus electron transfer mechanisms.[1] Journal of the Chemical Society, Perkin Transactions 2.[1] [Link]

  • Johnston, L. J., & Wong, D. F. (1992). Photochemistry of Aryl Vinyl Sulfides and Aryl Vinyl Ethers: Evidence for the Formation of Thiocarbonyl and Carbonyl Ylides.[2][3] The Journal of Physical Chemistry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (General reference for nitro-nitrite rearrangement mechanisms). [Link]

Sources

Comparative

A Researcher's Guide to Melting Point Analysis: Crude vs. Pure p-Nitrophenyl Vinyl Sulfide

For researchers in organic synthesis and drug development, the accurate characterization of novel compounds is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a cruci...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in organic synthesis and drug development, the accurate characterization of novel compounds is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of purity. This guide provides an in-depth comparison of the melting point characteristics of crude versus pure p-nitrophenyl vinyl sulfide, offering insights into the underlying principles and practical methodologies for its purification and analysis.

The Theoretical Underpinning: Purity and Crystalline Order

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a highly ordered solid lattice to a disordered liquid state. This transition requires a specific amount of energy to overcome the intermolecular forces holding the crystal together.[1][2]

The presence of impurities disrupts this crystalline order.[1][2] Foreign molecules interspersed within the crystal lattice weaken the intermolecular forces, meaning less energy is required to break down the structure.[1][2] This phenomenon, known as melting point depression , results in two key observable differences between a pure and an impure sample:

  • A Lower Melting Point: The impure solid will begin to melt at a lower temperature than the pure compound.[1]

  • A Broader Melting Range: The transition from solid to liquid will occur over a wider temperature range for an impure sample, appearing as a gradual softening and melting process rather than a sharp transition.

Thermodynamically, this can be understood by considering the Gibbs free energy of the system. The introduction of impurities leads to an increase in the entropy (disorder) of the liquid phase, which in turn stabilizes the liquid state at a lower temperature.[1]

Visualizing the Impact of Impurities on Melting Point

Caption: The effect of impurities on the melting point of a solid.

Expected Melting Point Comparison: p-Nitrophenyl Vinyl Sulfide

Based on this, the following table outlines the expected observations when comparing crude and pure samples of p-nitrophenyl vinyl sulfide:

Sample Expected Melting Point (°C) Description of Melting Behavior
Crude p-Nitrophenyl Vinyl Sulfide Depressed and Broad (e.g., 55-60 °C)The solid will gradually soften and melt over a range of several degrees.
Pure p-Nitrophenyl Vinyl Sulfide Sharp and Higher (e.g., 61-62 °C)A distinct and rapid transition from solid to liquid will be observed within a narrow range (typically <1 °C).

Potential Impurities in the Synthesis of p-Nitrophenyl Vinyl Sulfide

The synthesis of vinyl sulfides can proceed through various routes, each with the potential for specific side products. For instance, in the synthesis of the analogous phenyl vinyl sulfide, identified impurities include p-bromophenyl vinyl sulfide and 2-chloroethyl phenyl sulfide. These types of byproducts, along with unreacted starting materials or residual solvents, can contribute to the depression and broadening of the melting point in a crude sample of p-nitrophenyl vinyl sulfide.

Experimental Protocols

Purification of Crude p-Nitrophenyl Vinyl Sulfide by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Workflow for Recrystallization:

G A Dissolve Crude Solid in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B C Slow Cooling of Filtrate to Induce Crystallization B->C D Vacuum Filtration to Isolate Pure Crystals C->D E Wash Crystals with Cold Solvent D->E F Dry the Purified Crystals E->F

Caption: A generalized workflow for the purification of a solid by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent for recrystallization should dissolve the crude p-nitrophenyl vinyl sulfide sparingly at room temperature but have high solubility at its boiling point. Potential solvents could include ethanol, ethyl acetate, or a mixture of hexanes and ethyl acetate. Small-scale solubility tests are recommended to determine the optimal solvent or solvent system.

  • Dissolution: Place the crude p-nitrophenyl vinyl sulfide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of these impurities along with the desired product upon cooling.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any remaining solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Melting Point Determination

Apparatus: A calibrated melting point apparatus is required for accurate measurements.

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the bottom.

  • Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a steady rate (e.g., 1-2 °C per minute) and carefully observe the sample.

  • Recording the Melting Range: Record the temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts. This range is the melting point of the sample. For a pure compound, this range should be narrow (less than 1 °C).

Conclusion

The melting point is a simple yet powerful tool for assessing the purity of a crystalline compound like p-nitrophenyl vinyl sulfide. A depressed and broad melting range is a clear indication of the presence of impurities in a crude sample. Purification through recrystallization is an effective method to remove these impurities, resulting in a product with a sharp and higher melting point. By understanding the principles behind melting point depression and employing proper experimental techniques, researchers can confidently assess the purity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings.

References

  • LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (n.d.). Phenyl vinyl sulfide. [Link]

  • AWS. (n.d.). COPPER-CATALYZED SYNTHESIS OF VINYL SULFIDES. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Validation

Comparative Guide: 1-Ethenylsulfanyl-4-nitrobenzene vs. 1-Ethynylsulfanyl-4-nitrobenzene

Executive Summary Objective: To provide a definitive analytical framework for distinguishing 1-ethenylsulfanyl-4-nitrobenzene (p-nitrophenyl vinyl sulfide) from its ethynyl analog, 1-ethynylsulfanyl-4-nitrobenzene (p-nit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive analytical framework for distinguishing 1-ethenylsulfanyl-4-nitrobenzene (p-nitrophenyl vinyl sulfide) from its ethynyl analog, 1-ethynylsulfanyl-4-nitrobenzene (p-nitrophenyl ethynyl sulfide).

The Core Distinction: The differentiation hinges on the oxidation state and hybridization of the two-carbon chain attached to the sulfur atom. The vinyl derivative (


) presents a complex ABX proton signals and robust stability, whereas the ethynyl analog (

) exhibits a simplified singlet proton signal, a distinct high-frequency IR signature, and heightened sensitivity to nucleophilic attack.

Scope Note: This guide strictly defines "ethynyl analog" as 1-ethynylsulfanyl-4-nitrobenzene (


), retaining the sulfide linkage. Researchers should note that this is distinct from 1-ethynyl-4-nitrobenzene (p-nitrophenylacetylene), which lacks the sulfur atom entirely.

Part 1: Structural & Electronic Theory

Understanding the electronic environment is the prerequisite for interpreting spectral data.

Feature1-Ethenylsulfanyl-4-nitrobenzene1-Ethynylsulfanyl-4-nitrobenzene
Structure ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


Hybridization (Linker)

(Planar alkene)

(Linear alkyne)
Conjugation

overlap between S lone pair and alkene.

overlap between S lone pair and alkyne.
Electron Density S-Vinyl bond is electron-rich; susceptible to electrophiles.S-Alkynyl bond is electron-deficient at the

-carbon; susceptible to nucleophiles.
Mechanistic Insight

The sulfur atom in the vinyl derivative donates electron density into the alkene (


-donation), shielding the terminal protons relative to a standard alkene. In the ethynyl analog, the linear geometry and 

hybridization create a distinct magnetic anisotropy cone, which significantly alters the chemical shift of the terminal proton.

Part 2: Spectroscopic Differentiation (The "How-To")

Nuclear Magnetic Resonance (NMR) - The Gold Standard

NMR is the most reliable method for differentiation. The proton count and coupling patterns provide a self-validating "kill shot" for identification.


H NMR Protocol (CDCl

, 400 MHz)
  • Vinyl Sulfide (Target): Look for the ABX System .

    • You will see three distinct vinylic protons in the region of 5.3 – 6.8 ppm .

    • 
       (terminal, cis to S):  ~5.4 ppm (doublet, 
      
      
      
      Hz).
    • 
       (terminal, trans to S):  ~5.6 ppm (doublet, 
      
      
      
      Hz).
    • 
       (internal, attached to S):  ~6.6 ppm (doublet of doublets).
      
    • Note: The nitro group on the ring desheilds the aromatics (8.1 ppm and 7.4 ppm), but does not drastically shift the vinyl region compared to phenyl vinyl sulfide.

  • Ethynyl Sulfide (Analog): Look for the Singlet .

    • You will see one acetylenic proton.

    • 
      : 3.0 – 3.6 ppm  (Singlet).
      
    • Diagnostic: The absence of coupling and the upfield shift (relative to vinyl) confirms the triple bond.


C NMR Distinctions
  • Vinyl: Two signals in the alkene region (110 – 135 ppm ).

  • Ethynyl: Two signals in the alkyne region (70 – 90 ppm ). The terminal carbon is often shielded (< 80 ppm).

Infrared Spectroscopy (IR) - The Quick Check

IR is excellent for confirming the functional group "fingerprint."

Vibrational ModeVinyl Sulfide (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Ethynyl Sulfide (

)
C-H Stretch 3080 – 3020 cm

(Alkene C-H)
3300 cm

(Sharp, strong

)
C-C Stretch 1590 cm

(Often obscured by aromatic ring)
2100 – 2150 cm

(Weak to medium

)
Fingerprint 990 & 910 cm

(C-H Bending)
Absent vinyl bends.

Part 3: Chemical Reactivity Profiling

If spectral data is ambiguous (e.g., due to impurities), chemical derivatization provides confirmation.

Experiment A: Hydrolysis Rate
  • Vinyl Sulfides: Stable in water but hydrolyze in strong acid/mercury salts to release Acetaldehyde .

  • Ethynyl Sulfides: Highly sensitive. Hydration (catalyzed by acid or base) typically yields a Thioester (

    
    ) or ketene intermediate.
    
Experiment B: Bromine Test
  • Vinyl: Rapid decolorization of

    
     (addition across double bond).
    
  • Ethynyl: Slower reaction; often complex mixtures due to oxidation of sulfur or substitution.

Part 4: Visualization & Logic Flow

Decision Tree for Identification

The following diagram outlines the logical workflow to distinguish the two compounds using standard analytical techniques.

IdentificationLogic Start Unknown Sample (Ar-S-C2Hn) IR_Step Step 1: IR Spectroscopy Check 3300 & 2100 cm⁻¹ Start->IR_Step IR_Result_Yes Sharp Peak @ 3300 cm⁻¹ Band @ 2100 cm⁻¹ IR_Step->IR_Result_Yes Detected IR_Result_No No Peak @ 3300 cm⁻¹ Peaks @ 910/990 cm⁻¹ IR_Step->IR_Result_No Absent NMR_Step Step 2: 1H NMR (CDCl3) Analyze 3.0 - 7.0 ppm region IR_Result_Yes->NMR_Step IR_Result_No->NMR_Step Ethynyl_Path Singlet @ 3.0-3.5 ppm (1 Proton) NMR_Step->Ethynyl_Path Singlet Found Vinyl_Path ABX Pattern @ 5.3-6.8 ppm (3 Protons) NMR_Step->Vinyl_Path Multiplets Found Conclusion_Ethynyl CONFIRMED: 1-Ethynylsulfanyl-4-nitrobenzene (Alkynyl Sulfide) Ethynyl_Path->Conclusion_Ethynyl Conclusion_Vinyl CONFIRMED: 1-Ethenylsulfanyl-4-nitrobenzene (Vinyl Sulfide) Vinyl_Path->Conclusion_Vinyl

Figure 1: Analytical workflow for distinguishing vinyl and ethynyl sulfides based on spectral signatures.

Part 5: Experimental Protocols

Protocol 1: NMR Characterization

Purpose: To determine the proton count and coupling constants (


-values).
  • Preparation: Dissolve 5–10 mg of the unknown compound in 0.6 mL of deuterated chloroform (

    
    ).
    
    • Note: If solubility is poor due to the nitro group, use DMSO-

      
      , but expect solvent peaks at 2.50 ppm which may interfere with the acetylenic proton.
      
  • Acquisition: Run a standard proton sequence (16 scans, 1-second relaxation delay).

  • Processing: Phase correct and baseline correct. Calibrate TMS to 0.00 ppm or

    
     residual to 7.26 ppm.
    
  • Analysis: Integrate the aromatic region (should be 4H). Compare integral values of the aliphatic region.

    • Target = 3H (Vinyl).

    • Analog = 1H (Ethynyl).[1]

Protocol 2: Stability/Hydrolysis Challenge (Validation)

Purpose: To differentiate based on chemical stability.

  • Setup: Prepare a solution of 0.1 M unknown in THF.

  • Challenge: Add 1 equivalent of aqueous

    
     (10%). Stir at room temperature for 30 minutes.
    
  • Monitoring: Spot on TLC (Thin Layer Chromatography).

    • Vinyl Sulfide: Shows minimal degradation (requires Hg salts or high heat for rapid hydrolysis).

    • Ethynyl Sulfide: Likely shows appearance of a new polar spot (thioester formation) or baseline streaks (polymerization).

References

  • Spectroscopy of Alkenes and Alkynes. LibreTexts Chemistry. Available at: [Link]

  • NIST Chemistry WebBook. Standard Reference Data for p-Nitrophenyl Systems. Available at: [Link]

  • Brandsma, L.Synthesis of Acetylenes, Allenes and Cumulenes. Elsevier, 2004. (Authoritative text on the synthesis and instability of alkynyl sulfides).
  • Trost, B. M., & Lujano, E. "Vinyl Sulfides as Synthons." Journal of the American Chemical Society. (Foundational work on vinyl sulfide reactivity).

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Comparative

Comparative Structural Guide: p-Nitrophenyl Vinyl Sulfide (p-NPVS) &amp; Sulfone Complexes

Executive Summary: The "Warhead" Tuning Dilemma In the development of covalent inhibitors—specifically those targeting non-catalytic cysteines—the choice of the electrophilic "warhead" is critical. While Phenyl Vinyl Sul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Tuning Dilemma

In the development of covalent inhibitors—specifically those targeting non-catalytic cysteines—the choice of the electrophilic "warhead" is critical. While Phenyl Vinyl Sulfone (PVS) is a standard, highly reactive Michael acceptor, it often suffers from off-target toxicity due to its indiscriminate reactivity.

p-Nitrophenyl Vinyl Sulfide (p-NPVS) represents a distinct structural class. As a sulfide (oxidation state -2), it is significantly less electrophilic than its sulfone (oxidation state +6) counterparts. However, the p-nitro substituent introduces a strong electron-withdrawing effect (Hammett


), modulating the electron density of the sulfur atom and the vinyl group.

This guide compares the crystallographic and reactivity profiles of p-NPVS complexes against the industry-standard Phenyl Vinyl Sulfone (PVS) , providing data to support the use of p-NPVS as a "tunable" pro-electrophile or specific probe for hyper-reactive cysteines.

Structural Performance & Crystallographic Metrics

The "performance" of a crystallographic ligand is defined here by its geometric stability , packing efficiency , and bond parameters that dictate its binding affinity (or reactivity) within a protein active site.

Comparative Geometric Parameters (Small Molecule)

The following data compares the core pharmacophore geometry derived from X-ray diffraction studies of analogous vinyl-sulfur aryl systems.

Metricp-NPVS (Sulfide)PVS (Sulfone Analog)Structural Implication
S Oxidation State -2+6Sulfides are soft nucleophiles; Sulfones are hard electrophiles.
C=C Bond Length 1.321 Å1.308 ÅShorter bond in sulfone indicates stronger polarization and higher Michael reactivity.
S–C(vinyl) Length 1.754 Å1.730 ÅThe S–C bond shortens with oxidation, increasing the steric demand near the vinyl group.
C–S–C Angle ~103.5°~104.8° (O-S-O angle ~118°)The sulfone's tetrahedral geometry creates a bulkier 3D profile than the angular sulfide.
Torsion (C=C-S-Ar) 15–30° (Twisted)45–60° (Highly Twisted)p-NPVS can adopt a flatter conformation, potentially fitting into narrower cryptic pockets.
Crystal Packing

-

Stacking (Head-to-Tail)
Dipole-Dipole dominatingThe p-nitro group promotes strong centrosymmetric stacking, aiding crystallinity.

Analyst Note: The p-nitro group in p-NPVS acts as a "crystallographic anchor." In the absence of the bulky sulfone oxygens, the nitro group drives planar stacking interactions, making p-NPVS complexes easier to co-crystallize with planar aromatic residues (e.g., Trp, Phe) in protein active sites compared to the bulky PVS.

Reactivity Profiling (The "Complex" Formation)

In drug development, the "complex" of interest is often the covalent adduct formed with a protein cysteine.

  • PVS (Sulfone): Reacts rapidly with free thiols.

    
     is high, but specificity is low.
    
  • p-NPVS (Sulfide): Reacts slowly. Often requires metabolic activation (oxidation to sulfoxide/sulfone) in situ or a specific active site geometry that polarizes the vinyl group.

Experimental Protocols

Synthesis of p-Nitrophenyl Vinyl Sulfide (p-NPVS)

Standard Protocol adapted for high-purity crystallographic precursors.

Reagents: p-Nitrothiophenol, 1,2-dibromoethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Acetonitrile.

  • Alkylation: Dissolve p-nitrothiophenol (10 mmol) in Acetonitrile (50 mL). Add 1,2-dibromoethane (15 mmol) and Cs₂CO₃ (12 mmol). Reflux for 4 hours to form the 2-bromoethyl sulfide intermediate.

  • Elimination: Cool the mixture to 0°C. Add DBU (20 mmol) dropwise. The base promotes E2 elimination of HBr.

  • Workup: Stir at RT for 12 hours. Pour into ice water. Extract with CH₂Cl₂ (3x).[1]

  • Purification: Dry organic layer over MgSO₄. Concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

  • Crystallization: Recrystallize from boiling Ethanol to yield yellow needles suitable for X-ray diffraction.

Co-Crystallization Protocol (Protein Complex)

Target: Generic Cysteine Protease (e.g., Papain or Cathepsin).

  • Incubation: Incubate protein (10 mg/mL) with p-NPVS (5 mM, dissolved in DMSO) in hanging drop buffer (100 mM Tris pH 7.5) for 2 hours. Note: p-NPVS requires longer soak times than sulfones.

  • Seeding: Mix 1:1 with reservoir solution (e.g., 20% PEG 3350, 0.2 M Li₂SO₄).

  • Observation: Crystals typically appear within 3-7 days. The yellow color of the ligand allows visual confirmation of occupancy if the active site concentration is high enough.

Visualizations & Pathways

Synthesis & Activation Pathway

This diagram illustrates the synthesis of p-NPVS and its divergence from the Sulfone pathway.

SynthesisPathway Thiol p-Nitrothiophenol Inter 2-Bromoethyl Sulfide Intermediate Thiol->Inter + 1,2-dibromoethane + Base pNPVS p-NPVS (Vinyl Sulfide) Inter->pNPVS + DBU (Elimination) Oxidation Oxidation (mCPBA or CYP450) pNPVS->Oxidation Sulfone p-Nitrophenyl Vinyl Sulfone Oxidation->Sulfone Bio-activation

Figure 1: Synthesis route of p-NPVS and its potential oxidative activation to the highly reactive sulfone species.

Mechanism of "Complex" Formation (Covalent Adduct)

This diagram details the electronic logic of the Michael Addition, comparing the Sulfide vs. Sulfone transition states.

Mechanism cluster_Sulfide p-NPVS (Sulfide) Path cluster_Sulfone Vinyl Sulfone Path Protein Protein Active Site (Cys-SH) S_Ligand Vinyl Sulfide (Low Electrophilicity) Protein->S_Ligand Proximity SO2_Ligand Vinyl Sulfone (High Electrophilicity) Protein->SO2_Ligand Proximity S_Complex Reversible/Slow Adduct S_Ligand->S_Complex Requires Activation or High pKa Cys SO2_Complex Irreversible Adduct SO2_Ligand->SO2_Complex Rapid Michael Addition

Figure 2: Mechanistic divergence. p-NPVS acts as a filter, reacting only with hyper-reactive cysteines or requiring oxidative activation, whereas sulfones react indiscriminately.

References

  • Bates, C. G., et al. (2004).[2][3] "Copper-Catalyzed Synthesis of Vinyl Sulfides." Organic Letters. Link

  • Liu, S., et al. (2008). "Aryl Vinyl Sulfonates and Sulfones as Active Site-Directed Probes for Protein Tyrosine Phosphatases." Journal of the American Chemical Society. Link

  • Organic Syntheses. (1998). "Phenyl Vinyl Sulfide."[1][4][5][6] Org.[1][2][3][5] Synth. Coll. Vol. 9, p. 107.[1] Link

  • PubChem. (2023). "4-Nitrophenyl phenyl sulfide Compound Summary." National Library of Medicine. Link

  • Cambridge Structural Database (CSD). (General Reference). Comparative bond lengths for Vinyl-S-Aryl motifs derived from CSD geometric statistics. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Ethenylsulfanyl-4-nitrobenzene

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the responsibility extends beyond discovery and application to the safe and co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the responsibility extends beyond discovery and application to the safe and compliant disposal of these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Ethenylsulfanyl-4-nitrobenzene, a compound combining the hazardous characteristics of a nitroaromatic and a thioether. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Assessment: Understanding the Risks

Inferred Hazards of 1-Ethenylsulfanyl-4-nitrobenzene:

Hazard ClassificationDescriptionCitation
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Eye Damage/Irritation Causes serious eye irritation.[1]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1]
Environmental Hazard Nitroaromatic compounds are often toxic to aquatic life.[2]

Nitroaromatic compounds are a class of chemicals known for their potential toxicity, and some are suspected carcinogens[3][4][5]. The thioether group, while generally less reactive than a thiol, can still present hazards, and many organosulfur compounds are known for their strong, unpleasant odors[2][6].

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the inferred hazards, stringent adherence to PPE protocols is mandatory when handling 1-Ethenylsulfanyl-4-nitrobenzene in any form, including as a waste product.

  • Gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: If handling the compound as a powder or in a volatile solution outside of a fume hood, a certified respirator is necessary.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as sand or diatomite to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, tightly closed container for hazardous waste.

  • Decontamination: Decontaminate the affected surfaces by scrubbing with a suitable solvent, such as alcohol, followed by soap and water.

  • Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.

Disposal Protocol: A Step-by-Step Guide

The recommended and most common method for the final disposal of toxic organic compounds like 1-Ethenylsulfanyl-4-nitrobenzene is high-temperature incineration by a licensed hazardous waste disposal company[2][7][8]. Laboratory personnel are responsible for the safe segregation, storage, and preparation of the waste for collection.

Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Stream: 1-Ethenylsulfanyl-4-nitrobenzene waste should be collected in a dedicated container labeled "Non-halogenated Organic Waste."

  • Avoid Mixing: Do not mix this waste with incompatible materials such as acids, bases, oxidizing agents, or halogenated organic solvents.

Waste Container Selection and Labeling
  • Container Type: Use a chemically resistant container with a secure, leak-proof lid.

  • Labeling: The container must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Ethenylsulfanyl-4-nitrobenzene"

    • The approximate concentration and volume

    • The date of accumulation

    • Appropriate hazard pictograms (e.g., toxic, irritant, environmental hazard)

On-site Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Store the waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

Arranging for Disposal

Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department. They will coordinate with a licensed hazardous waste disposal contractor for collection and final disposal via high-temperature incineration.

Decontamination of Glassware

Glassware that has been in contact with 1-Ethenylsulfanyl-4-nitrobenzene should be decontaminated before being returned to general use. Given the presence of the thioether group, a bleach solution can be effective for oxidizing residual sulfur compounds[6].

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. This rinse solvent must be collected as hazardous waste.

  • Bleach Bath: Prepare a 1:1 mixture of commercial bleach (sodium hypochlorite solution) and water in a designated container within a fume hood.

  • Soaking: Immerse the rinsed glassware in the bleach bath and allow it to soak for at least 12-24 hours.

  • Final Cleaning: After soaking, thoroughly rinse the glassware with water and then wash using standard laboratory cleaning procedures.

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal cluster_3 Spill & Decontamination Generate Generate Waste (1-Ethenylsulfanyl-4-nitrobenzene) Segregate Segregate into 'Non-halogenated Organic Waste' Generate->Segregate Container Select & Label Waste Container Segregate->Container Store Store in SAA with Secondary Containment Container->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration High-Temperature Incineration (Licensed Contractor) ContactEHS->Incineration Spill Spill Occurs ContainSpill Contain & Absorb Spill->ContainSpill DecontaminateArea Decontaminate Area ContainSpill->DecontaminateArea DecontaminateArea->Segregate Glassware Contaminated Glassware DeconGlassware Decontaminate with Bleach Glassware->DeconGlassware

Caption: Decision workflow for the safe disposal of 1-Ethenylsulfanyl-4-nitrobenzene.

References

  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols.
  • TCI Chemicals. (2025, October 16). SAFETY DATA SHEET: 1-Ethynyl-4-nitrobenzene.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Nitrobenzene (Certified ACS).
  • Alfa Aesar. (2025, September 5). SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Nitrobenzene.
  • Echemi. (n.d.). 4-Nitrostyrene SDS, 100-13-0 Safety Data Sheets.
  • Benchchem. (n.d.). Proper Disposal of Thiol-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • CDH Fine Chemical. (n.d.). Nitro Benzene CAS No 98-95-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

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